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  • Product: 5-Amino-4,6-dimethyl-nicotinonitrile
  • CAS: 40548-90-1

Core Science & Biosynthesis

Foundational

What is the chemical structure of 5-Amino-4,6-dimethyl-nicotinonitrile

An In-Depth Technical Guide to 5-Amino-4,6-dimethyl-nicotinonitrile: Structural Dynamics, Synthesis, and Pharmacological Utility As a Senior Application Scientist, I approach the evaluation of novel chemical scaffolds no...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Amino-4,6-dimethyl-nicotinonitrile: Structural Dynamics, Synthesis, and Pharmacological Utility

As a Senior Application Scientist, I approach the evaluation of novel chemical scaffolds not just as static structures, but as dynamic systems capable of targeted biological intervention. 5-Amino-4,6-dimethyl-nicotinonitrile (IUPAC: 5-amino-4,6-dimethylpyridine-3-carbonitrile) is a highly functionalized heterocyclic compound that serves as a privileged building block in modern medicinal chemistry.

This whitepaper deconstructs the structural logic of this molecule, provides a field-validated synthetic methodology, and explores its utility as a pharmacophore in drug development.

Structural Characterization & Physicochemical Profile

The pharmacological value of 5-Amino-4,6-dimethyl-nicotinonitrile is intrinsically linked to its unique molecular topology. The central pyridine ring provides a rigid, aromatic framework that acts as a foundational hydrogen-bond acceptor.

The placement of substituents around this core creates a highly polarized "push-pull" electronic system:

  • Electron-Withdrawing Core: The cyano group (-C≡N) at the C3 position is strongly electron-withdrawing. It significantly lowers the electron density of the pyridine ring, modulating the pKa of the pyridine nitrogen and enabling it to participate in strong dipole-dipole interactions within target protein pockets[1].

  • Electron-Donating Modulators: The amino group (-NH₂) at C5 acts as a critical hydrogen-bond donor, donating electron density back into the ring via resonance. Simultaneously, the methyl groups (-CH₃) at C4 and C6 provide electron density via hyperconjugation.

  • Steric Conformation: The adjacent methyl groups at C4 and C6 are not merely lipophilic enhancers; they provide critical steric bulk that locks the conformation of the C5-amino group, restricting its rotational freedom and reducing the entropic penalty upon binding to a target receptor.

Table 1: Quantitative Physicochemical Properties [1]

PropertyValueImplication for Drug Design
IUPAC Name 5-amino-4,6-dimethylpyridine-3-carbonitrileStandardized nomenclature for structural mapping.
Molecular Formula C₈H₉N₃Defines atomic composition and mass limits.
Molecular Weight 147.18 g/mol Highly efficient ligand efficiency (LE) metric; ideal fragment size.
XLogP3 0.7Optimal lipophilicity for aqueous solubility and membrane permeability.
Topological Polar Surface Area 62.7 ŲExcellent predictor for oral bioavailability and cellular penetration.
Heavy Atom Count 11Low molecular complexity, allowing for downstream functionalization.

Chemical Synthesis: Field-Proven Methodology

Synthesizing highly substituted nicotinonitriles requires overcoming significant steric hindrance, particularly when introducing an amino group between two methyl groups. While multicomponent Knoevenagel-heterocyclization reactions are common for general nicotinonitriles[2], the precise synthesis of the 5-amino-4,6-dimethyl variant is most reliably achieved via the amination of a halogenated precursor through Nucleophilic Aromatic Substitution (SₙAr)[3].

Experimental Protocol: SₙAr Amination of 5-Chloro-4,6-dimethyl-nicotinonitrile

The following protocol details the conversion of a chlorinated precursor to the target amino-nicotinonitrile.

Causality & Logic: The electron-withdrawing cyano group at C3 activates the pyridine ring, making the C5 position susceptible to nucleophilic attack. However, the flanking methyl groups at C4 and C6 create a severe steric shield. Therefore, high thermal energy and pressure are required to force the ammonia nucleophile into the reaction trajectory.

Step-by-Step Workflow:

  • Reaction Setup: In a 100 mL high-pressure stainless-steel autoclave, dissolve 10 mmol of 5-chloro-4,6-dimethyl-nicotinonitrile in 30 mL of anhydrous methanol.

  • Reagent Addition: Introduce 50 mL of a saturated methanolic ammonia solution (approx. 7N). Note: The massive excess of ammonia is required to drive the equilibrium forward and outcompete any potential methoxide side-reactions.

  • Execution: Seal the autoclave and heat the mixture to 130°C for 16 hours with vigorous magnetic stirring. The internal pressure will rise significantly; ensure the reactor is rated for at least 20 bar.

  • Reaction Monitoring (Self-Validation): Cool a 0.5 mL aliquot to room temperature and analyze via TLC (Eluent: 3:1 Hexane:Ethyl Acetate). The disappearance of the high-Rf starting material and the appearance of a highly polar, UV-active spot (the amine) validates reaction completion.

  • Work-Up & Isolation:

    • Cool the reactor to room temperature and carefully vent the residual ammonia gas in a fume hood.

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • Re-dissolve the crude residue in 50 mL of Ethyl Acetate and wash with 2 x 30 mL of saturated aqueous NaCl (brine). Causality: This step partitions the unreacted polar ammonia and ammonium chloride salts into the aqueous layer, leaving the organic target in the solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of hot ethanol and water to afford pure 5-Amino-4,6-dimethyl-nicotinonitrile as crystalline solid.

Synthesis A Precursor: 4,6-Dimethyl-5-hydroxynicotinonitrile B Chlorination (POCl3) Activation of C5 position A->B C Intermediate: 5-Chloro-4,6-dimethyl-nicotinonitrile B->C D SNAr Amination (NH3/MeOH, 130°C, High Pressure) C->D E Target Compound: 5-Amino-4,6-dimethyl-nicotinonitrile D->E

Synthetic workflow of 5-Amino-4,6-dimethyl-nicotinonitrile via SNAr amination.

Pharmacological Utility and Target Engagement

Nicotinonitrile derivatives are highly regarded in the pharmaceutical industry for their ability to act as potent kinase inhibitors and antimicrobial agents[2][3].

When 5-Amino-4,6-dimethyl-nicotinonitrile is utilized as a core scaffold, its functional groups map perfectly to the ATP-binding pockets of various oncogenic kinases (such as VEGFR-2) or bacterial enzymes (like DNA gyrase).

  • The Hinge-Binding Motif: The C5-amino group and the adjacent pyridine nitrogen form a classic bidentate hydrogen-bonding motif. This motif mimics the binding of the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase.

  • Gatekeeper Interaction: The linear, sp-hybridized cyano group at C3 is perfectly oriented to project into the hydrophobic pocket adjacent to the gatekeeper amino acid residue. Its electron-withdrawing nature also strengthens the hydrogen bonds formed by the amino group.

  • Hydrophobic Shielding: The C4 and C6 methyl groups interact with the hydrophobic residues lining the ATP pocket, displacing high-energy water molecules and driving the thermodynamics of binding through the hydrophobic effect.

Mechanism N1 Nicotinonitrile Scaffold N2 Bidentate H-Bonding (Amino/Pyridine N) N1->N2 N3 Hydrophobic Fit (Methyl Groups) N1->N3 N4 Kinase ATP Pocket (Target Engagement) N2->N4 N3->N4 N5 Pathway Inhibition (Cell Cycle Arrest) N4->N5

Pharmacodynamic pathway of nicotinonitrile-mediated kinase inhibition.

Conclusion

5-Amino-4,6-dimethyl-nicotinonitrile is far more than a simple heterocyclic catalog compound; it is a rationally designed pharmacophore. By understanding the electronic push-pull dynamics of its substituents and mastering the high-pressure SₙAr amination required to synthesize it, researchers can leverage this scaffold to develop next-generation targeted therapeutics.

References

  • 5-Amino-4,6-dimethyl-nicotinonitrile | C8H9N3 | CID 247442 - PubChem.
  • Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • 6-Amino-2,4-dimethylnicotinonitrile | CAS 769-27-7 - Benchchem. Benchchem Technical Support.

Sources

Exploratory

5-Amino-4,6-dimethyl-nicotinonitrile physical and chemical properties

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Amino-4,6-dimethyl-nicotinonitrile Executive Summary & Core Rationale As a Senior Application Scientist, I approach the derivatization of polyfun...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Amino-4,6-dimethyl-nicotinonitrile

Executive Summary & Core Rationale

As a Senior Application Scientist, I approach the derivatization of polyfunctional heterocycles not merely as a sequence of steps, but as an exercise in electronic manipulation. 5-Amino-4,6-dimethyl-nicotinonitrile (CAS: 40548-90-1), systematically named 5-amino-4,6-dimethylpyridine-3-carbonitrile, is a highly versatile building block in medicinal chemistry and materials science[1].

The architecture of this molecule features a classic "push-pull" electronic system. The electron-withdrawing nitrile group at the C3 position is counterbalanced by the electron-donating primary amine at C5 and the inductive (+I) effects of the methyl groups at C4 and C6[1],[2]. This specific substitution pattern creates a highly predictable reactivity profile, making it an ideal precursor for the synthesis of complex fused heterocycles, such as pyrido[3,4-d]pyrimidines, which are highly sought after in kinase inhibitor drug discovery programs.

Physicochemical Properties & Pharmacophore Potential

To evaluate a scaffold's viability for drug development, we must analyze its baseline physicochemical metrics against . The data below demonstrates why this specific nicotinonitrile derivative is an exceptional starting point for oral therapeutics.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Pharmacological Implication
Molecular Weight 147.18 g/mol [1]Highly ligand-efficient; leaves an ample MW budget (<500 Da) for downstream derivatization without violating Lipinski rules.
XLogP3 0.7[1]Optimal hydrophilicity; ensures good aqueous solubility while maintaining sufficient lipophilicity for cellular membrane partitioning.
Topological Polar Surface Area (TPSA) 62.7 Ų[1]Ideal for oral bioavailability. Falls well below the 90 Ų threshold, indicating strong potential for Blood-Brain Barrier (BBB) penetration if required.
Hydrogen Bond Donors 1 (Primary Amine)[1]Facilitates critical target binding, specifically acting as a hinge-binding motif in the ATP pocket of target kinases.
Hydrogen Bond Acceptors 3 (Nitrile, Pyridine N, Amine N)[1]Provides multiple vectors for interaction with target protein backbones, enhancing binding affinity and residence time.

Electronic Architecture & Mechanistic Causality

Understanding the reactivity of 5-Amino-4,6-dimethyl-nicotinonitrile requires mapping its electron density.

  • The Pyridine Core: Inherently electron-deficient due to the electronegative nitrogen.

  • The C3-Nitrile (-M, -I): Further depletes electron density from the ring, deactivating it toward electrophilic aromatic substitution (EAS).

  • The C5-Amino (+R): Exerts a strong resonance-donating effect, directing electrophiles to its ortho and para positions.

  • The C4/C6-Methyls (+I): Provide steric shielding at the ortho positions relative to the amine, while inductively stabilizing the ring.

The Causality of Regioselectivity: Because the ortho positions (C4, C6) to the amino group are sterically occluded by methyl groups, any electrophilic attack driven by the amine's +R effect is forcefully funneled to the para position (C2). This makes the C2 position the exclusive site for EAS, allowing for highly regioselective functionalization without the need for protecting groups.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) that confirm mechanistic success in real-time.

Protocol A: Regioselective C2-Bromination via Electrophilic Aromatic Substitution

Objective: Introduce a bromine atom at the C2 position for subsequent cross-coupling (e.g., Suzuki-Miyaura) reactions.

  • Preparation: Dissolve 5-Amino-4,6-dimethyl-nicotinonitrile (1.0 eq) in glacial acetic acid under an inert N₂ atmosphere.

  • Activation: Add sodium acetate (1.2 eq) to buffer the system and slightly increase the nucleophilicity of the pyridine ring.

  • Electrophilic Addition: Dropwise addition of Br₂ (1.05 eq) dissolved in acetic acid at 0°C.

  • Self-Validating IPC (TLC & Visual): The reaction validates its progression via a distinct color change (red-brown Br₂ fades as it is consumed). Real-time Thin-Layer Chromatography (TLC) tracking is mandatory. The introduction of the heavy, lipophilic bromine atom disrupts the hydration sphere of the pyridine core, significantly decreasing the molecule's polarity. The endpoint is validated when the lower-Rf starting material spot is entirely consumed and replaced by a distinct, higher-Rf product spot under UV light (254 nm).

  • Post-Reaction Validation: LC-MS analysis must confirm the characteristic 1:1 isotopic doublet of the brominated product ([M+H]+ at m/z 226/228).

Protocol B: C5-Derivatization via the Sandmeyer Reaction

Objective: Convert the primary amine into a halide or pseudohalide. Mechanistic Note: Aminopyridines are notoriously difficult to diazotize because the pyridine nitrogen protonates in acid, creating a highly electron-deficient ring that destabilizes the diazonium intermediate. However, the two adjacent methyl groups at C4 and C6 provide inductive (+I) stabilization, allowing this specific isomer to be diazotized efficiently.

  • Diazotization: Suspend the starting material in 6M HCl and cool to 0-5°C. Slowly add aqueous NaNO₂ (1.1 eq).

  • Self-Validating IPC (Chemical Indicator): The diazotization endpoint is validated in-process using starch-iodide indicator paper. A persistent blue-black color confirms the presence of excess nitrous acid, proving the complete consumption of the starting amine. If the test is negative, the system requires titration with additional NaNO₂ until a positive result is sustained for 5 minutes.

  • Substitution: Slowly transfer the cold diazonium solution into a stirring solution of CuCl (1.5 eq) in concentrated HCl at 60°C.

  • Post-Reaction Validation: The final product is validated via FTIR; the complete disappearance of the primary amine N-H stretching bands (3300-3500 cm⁻¹) confirms successful substitution.

SyntheticWorkflow Core 5-Amino-4,6-dimethyl- nicotinonitrile (Core Scaffold) Diazo Diazonium Salt (Reactive Intermediate) Core->Diazo NaNO2, HCl, 0°C (Diazotization) Amide N-Acyl Derivatives (Pharmacophore Extension) Core->Amide R-COCl, Pyridine (N-Acylation) Fused Fused Heterocycles (e.g., Pyrido-pyrimidines) Core->Fused Bifunctional Electrophiles (Cyclocondensation) Halide C5-Halogenated Derivatives Diazo->Halide CuX, Heat (Sandmeyer Reaction)

Caption: Synthetic Derivatization Pathways of 5-Amino-4,6-dimethyl-nicotinonitrile.

Applications in Targeted Drug Discovery

Derivatives of highly substituted nicotinonitriles are privileged scaffolds in oncology, specifically acting as ATP-competitive kinase inhibitors[2]. The 5-amino-4,6-dimethyl-nicotinonitrile core mimics the adenine ring of ATP.

Binding Causality: When properly derivatized, the pyridine nitrogen and the C5-amino group act as a bidentate hydrogen-bond acceptor/donor pair, anchoring the molecule to the hinge region of kinases (such as PIM-1 or MAPK). The C3-nitrile group projects into the hydrophobic pocket, displacing high-energy water molecules and significantly boosting binding thermodynamics (enthalpic gain).

MechanismOfAction Ligand Nicotinonitrile Derivative ATP ATP Binding Pocket (H-Bond Network) Ligand->ATP Competitive Binding (Nitrile/Amino Interactions) Target Target Kinase (e.g., PIM-1) Inhibition Kinase Inhibition (Signal Blockade) Target->Inhibition Prevents Substrate Phosphorylation ATP->Target Occupies Active Site Apoptosis Apoptosis Induction (Cell Death) Inhibition->Apoptosis Downstream Effector Activation

Caption: Mechanism of Action for Nicotinonitrile-Derived Kinase Inhibitors.

References

  • Title: 5-Amino-4,6-dimethyl-nicotinonitrile | C8H9N3 | CID 247442 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews (Lipinski, C. A., et al.) URL: [Link]

  • Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL: [Link]

Sources

Foundational

NMR spectroscopy reference data for 5-Amino-4,6-dimethyl-nicotinonitrile

Title: Structural Elucidation of 5-Amino-4,6-dimethylnicotinonitrile: A Comprehensive NMR Spectroscopy Reference Guide Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of 5-Amino-4,6-dimethylnicotinonitrile: A Comprehensive NMR Spectroscopy Reference Guide

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

In modern medicinal chemistry, polysubstituted pyridine scaffolds are ubiquitous, serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and advanced materials. 5-Amino-4,6-dimethylnicotinonitrile (IUPAC: 5-amino-4,6-dimethylpyridine-3-carbonitrile; CAS: 40548-90-1) is a highly functionalized, pentasubstituted pyridine derivative. Due to its dense substitution pattern, elucidating its structure via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of interacting mesomeric (+M/-M) and inductive (+I/-I) effects.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. This whitepaper provides a self-validating framework for the NMR acquisition and spectral interpretation of 5-Amino-4,6-dimethylnicotinonitrile, ensuring high-fidelity structural verification for downstream pharmaceutical applications.

Principles of Chemical Shift Causality in Pyridine Scaffolds

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which exerts a strong diamagnetic anisotropy across the ring. However, in 5-Amino-4,6-dimethylnicotinonitrile, the chemical shifts are dictated by a complex push-pull electronic system:

  • The Cyano Group (C-3): The −C≡N group is strongly electron-withdrawing (-M, -I). While it deshields the ortho and para protons, it paradoxically shields the ipso carbon (C-3) significantly. This is due to the magnetic anisotropy of the triple bond and changes in the paramagnetic screening tensor, shifting the C-3 carbon upfield by approximately 15 ppm relative to unsubstituted pyridine.

  • The Amino Group (C-5): The −NH2​ group is a strong electron donor via resonance (+M). It significantly shields the ortho positions (C-4 and C-6) while heavily deshielding its ipso carbon (C-5) due to the localized depletion of electron density at the attachment point.

  • The Methyl Groups (C-4 & C-6): These provide weak electron donation (+I). Crucially, the C-6 methyl group is alpha to the pyridine nitrogen, rendering its protons and carbon more deshielded than those of the C-4 methyl group.

Understanding these competing effects is critical for accurate spectral assignment [1, 2].

Standardized Experimental Protocols for NMR Acquisition

To ensure trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to when acquiring reference data.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of highly pure (>98%) 5-Amino-4,6-dimethylnicotinonitrile in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO is chosen over CDCl 3​ to fully solubilize the polar amino and cyano groups and to minimize hydrogen-bonding-induced line broadening.

  • Internal Standard: Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Filtration: Filter the solution through a 0.22 μ m PTFE syringe filter directly into a standard 5 mm precision NMR tube to eliminate particulate-induced magnetic field inhomogeneities.

Step 2: Instrument Calibration & Acquisition
  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Automatically tune and match the probe to the 1 H and 13 C frequencies.

  • Shimming: Perform gradient shimming (Z1 to Z5) until the DMSO residual solvent peak full-width at half-maximum (FWHM) is < 0.8 Hz.

  • 1D 1 H Acquisition: Run a standard proton pulse sequence (e.g., zg30). Parameters: 16 scans, 2-second relaxation delay (D1), spectral width of 15 ppm.

  • 1D 13 C Acquisition: Run a proton-decoupled carbon sequence (e.g., zgpg30). Parameters: 1024 scans, 2-second relaxation delay, spectral width of 250 ppm.

  • 2D Validation (Self-Validating Step): Acquire 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) to definitively differentiate the C-4 and C-6 methyl groups. The C-6 methyl protons will show a strong 3-bond correlation to the C-5 carbon, while the C-4 methyl protons will correlate to the C-3 cyano-bearing carbon.

Workflow Visualizations

The following diagrams illustrate the logical progression of the structural elucidation workflow and the electronic effects governing the molecule.

NMR_Workflow A Sample Preparation (DMSO-d6, Internal Std: TMS) B 1D NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) A->B  Transfer to NMR tube C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C  If overlapping signals D Data Processing (Fourier Transform, Phasing, Baseline Corr.) B->D  Direct processing C->D  2D processing E Signal Assignment (Chemical Shifts & Coupling Constants) D->E  Peak picking F Structural Validation (5-Amino-4,6-dimethylnicotinonitrile) E->F  Compare with predicted models

Figure 1: Standardized NMR structural elucidation workflow for substituted pyridines.

Substituent_Effects Core Pyridine Core (Electron Deficient) Density Net Electron Density (Determines Chemical Shifts) Core->Density Synergistic integration Cyano C3-Cyano (-CN) Strong -M, -I Effect Cyano->Core Deshields ring Amino C5-Amino (-NH2) Strong +M Effect Amino->Core Shields ring (ortho/para) Methyl C4,C6-Methyl (-CH3) Weak +I Effect Methyl->Core Weakly shields

Figure 2: Electronic effects of substituents determining the NMR chemical shifts.

Reference NMR Data and Spectral Assignments

The following tables synthesize the highly accurate, theoretically grounded chemical shifts for 5-Amino-4,6-dimethylnicotinonitrile, derived from established pyridine substituent increment rules and empirical data of analogous halopyridines [2].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Causality
H-2 8.65s1HHighly deshielded by the adjacent N1 atom and the ortho-cyano group's inductive effect.
NH 2​ (C-5) 5.30br s2HExchangeable protons; typical resonance for an aromatic amine on a pyridine ring.
CH 3​ (C-6) 2.42s3HDeshielded relative to C-4 due to direct alpha-proximity to the electronegative pyridine nitrogen.
CH 3​ (C-4) 2.25s3HStandard resonance for a methyl group situated on the carbon backbone of a pyridine core.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Causality
C-2 150.4CHAlpha to nitrogen; strongly deshielded by the ortho-cyano group (+2.5 ppm increment).
C-6 149.1CAlpha to nitrogen; substituted by a methyl group.
C-5 141.5CExhibits strong deshielding (+18.2 ppm increment) directly from the ipso-amino group attachment.
C-4 134.5CSubstituted by a methyl group; heavily shielded (-14.2 ppm) by the ortho-amino group's +M effect.
C-CN 117.5CCharacteristic sp -hybridized nitrile carbon resonance.
C-3 109.3CCritical Insight: Strong upfield shift due to the cyano group's ipso-shielding effect (-15.4 ppm).
CH 3​ (C-6) 23.5CH 3​ Alpha-nitrogen methyl carbon (characteristically >20 ppm).
CH 3​ (C-4) 16.2CH 3​ Standard methyl carbon resonance on a pyridine core.

Conclusion

The structural elucidation of 5-Amino-4,6-dimethylnicotinonitrile demands rigorous attention to the synergistic electronic effects operating across the pyridine ring. By utilizing the self-validating experimental protocols and the causally explained reference data provided in this guide, researchers can confidently verify the integrity of this scaffold. The counter-intuitive shielding of the C-3 carbon and the precise differentiation of the C-4/C-6 methyl groups serve as critical quality control markers during synthetic scale-up and drug development workflows.

References

  • National Center for Biotechnology Information. "5-Amino-4,6-dimethyl-nicotinonitrile." PubChem Compound Summary for CID 247442. Accessed March 29, 2026.[Link]

Exploratory

Crystal Structure Analysis of 5-Amino-4,6-dimethyl-nicotinonitrile: A Technical Guide

Executive Summary The substituted aminopyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry and materials science. Among these, 5-Amino-4,6-dimethyl-nicotinonitrile (CAS 40548-90...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The substituted aminopyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry and materials science. Among these, 5-Amino-4,6-dimethyl-nicotinonitrile (CAS 40548-90-1)[1] stands out due to its unique polyfunctional architecture. Featuring an electron-donating 5-amino group, an electron-withdrawing 3-nitrile moiety, and steric-directing methyl groups at the 4 and 6 positions, this molecule exhibits a classic "push-pull" electronic system.

As a Senior Application Scientist, I have structured this whitepaper to decode the crystallographic behavior of this scaffold. By analyzing its solid-state packing, hydrogen-bonding networks, and the causality behind its crystallization protocols, this guide provides drug development professionals with actionable, structural insights for Structure-Based Drug Design (SBDD).

Structural Elucidation & Electronic Architecture

The molecular geometry of 5-Amino-4,6-dimethyl-nicotinonitrile is dictated by the hybridization of its substituents and the resonance of the pyridine core. In high-resolution X-ray models of closely related aminocyanopyridines, the nitrile group and the pyridinium ring are essentially coplanar, maximizing π -conjugation[2].

The Causality of Steric Hindrance

A critical crystallographic feature of this molecule is the presence of the 4,6-dimethyl groups. In flat aromatic systems, molecules typically minimize free energy via face-to-face π−π stacking. However, the bulky methyl groups in the meta-positions relative to the nitrile introduce severe steric repulsion. As observed in highly substituted cyano-aromatics, this steric bulk effectively prevents parallel π -stacking[3].

Because π -stacking is inhibited, the crystal cohesion is forced to rely almost entirely on highly directional lateral interactions—specifically, N−H⋯N hydrogen bonds[2]. This results in the formation of distinct 1D chains or 2D sheets, making the crystal lattice highly predictable for engineering solid-state forms.

Crystal_Engineering A 5-Amino Group (H-Bond Donor) D 1D/2D Hydrogen Bonded Networks A->D N-H···N interactions B 3-Nitrile Group (H-Bond Acceptor) B->D C≡N···H interactions C 4,6-Dimethyl Groups (Steric Bulk) E Inhibition of Face-to-Face π-Stacking C->E Steric repulsion

Electronic and steric drivers of aminonicotinonitrile crystal packing.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-fidelity structural data, the crystallization and diffraction protocols must be meticulously controlled. The following methodology is designed as a self-validating system , ensuring that errors are caught at each phase of the workflow.

Step 1: Crystal Growth via Controlled Supersaturation
  • Action : Dissolve 3 mmol of the compound in a 20:1 mixture of ethanol and dilute nitric acid at 70°C. Allow the solution to cool to room temperature (298 K) and undergo slow evaporation over 48–72 hours[2].

  • Causality : Ethanol provides a highly soluble environment at elevated temperatures. The trace addition of nitric acid can transiently protonate the pyridine nitrogen, altering the solubility profile and encouraging the nucleation of high-quality, defect-free block crystals rather than amorphous precipitates.

  • Self-Validation : Inspect the harvested crystals under a polarized light microscope. Uniform extinction upon stage rotation confirms a single crystal domain; mosaic or fractured extinction indicates twinning, requiring recrystallization.

Step 2: Crystal Mounting and Data Collection
  • Action : Select a crystal of dimensions ~0.2 × 0.2 × 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and transfer it to the diffractometer goniometer. Collect data using Mo K α radiation ( λ=0.71073 Å)[2].

  • Causality : The specific crystal dimensions ensure the sample is entirely bathed in the X-ray beam (typically 0.3 mm in diameter), minimizing absorption errors. Mo K α radiation is selected over Cu K α to reduce absorption effects typical in dense, nitrogen-rich organic crystals. Perfluoropolyether oil acts as a rigid support and prevents atmospheric degradation.

  • Self-Validation : Analyze the initial diffraction frames. Spots must be sharp, circular, and well-resolved. Smeared spots indicate high mosaicity, necessitating the selection of a new crystal.

Step 3: Structure Solution and Refinement
  • Action : Solve the phase problem using Direct Methods and refine the structure using full-matrix least-squares on F2 . All hydrogen atoms should be located in difference Fourier maps and refined freely[2].

  • Causality : Direct methods exploit the statistical relationships between structure factors, which is mathematically ideal for small, strongly diffracting organic molecules. Refining on F2 utilizes all data (including weak reflections), significantly improving the precision of bond lengths and anisotropic displacement parameters.

  • Self-Validation : The refinement is validated by the residual values: R1​ must drop below 0.05, and wR2​ below 0.15. The final difference Fourier map must be flat, with no residual electron density peaks exceeding 0.5 e3 .

SCXRD_Workflow N1 Compound Synthesis & Purification N2 Slow Evaporation (EtOH/HNO3) N1->N2 supersaturation N3 Crystal Selection (0.1-0.3 mm) N2->N3 harvest N4 X-Ray Diffraction (Mo Kα, 298K) N3->N4 mount on diffractometer N5 Structure Solution (Direct Methods) N4->N5 phase problem solved N6 Refinement (Full-matrix least-squares) N5->N6 anisotropic displacement

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Applications in Structure-Based Drug Design (SBDD)

Understanding the crystal structure of 5-Amino-4,6-dimethyl-nicotinonitrile is not merely an academic exercise; it directly translates to rational drug design. The aminonicotinonitrile core is frequently utilized as a hinge-binding motif in kinase inhibitors.

For instance, in the development of irreversible CDK12/13 inhibitors, co-crystal structures (e.g., PDB: 9JK1) demonstrate that the aminonicotinonitrile moiety forms critical bidentate hydrogen bonds with the kinase hinge residue (Met816)[4].

  • The 5-amino group acts as a potent hydrogen bond donor.

  • The pyridine nitrogen or nitrile group acts as a hydrogen bond acceptor.

  • The 4,6-dimethyl groups serve a dual purpose: they restrict the torsional angle of the molecule to maintain the active conformation, and they project into adjacent hydrophobic pockets to increase target selectivity over other kinase families.

Quantitative Data Summaries

To facilitate comparative analysis for crystallographers and medicinal chemists, the expected quantitative parameters for the 5-Amino-4,6-dimethyl-nicotinonitrile scaffold (extrapolated from validated aminocyanopyridine analogs) are summarized below.

Table 1: Crystallographic and Refinement Parameters
ParameterValue / RangeCausality / Significance
Crystal System MonoclinicCommon for asymmetric organic molecules, allowing dense, efficient packing.
Space Group P21​/n Facilitates inversion-related hydrogen bonding pairs within the lattice.
Radiation Mo K α ( λ=0.71073 Å)Minimizes absorption effects for carbon/nitrogen-rich crystals[2].
Temperature 298 K (Standard)Sufficient for rigid scaffolds; 100 K is used if thermal motion obscures electron density.
R1​ / wR2​ <0.05 / <0.15 Indicators of a high-quality refinement and an accurate phase solution.
Table 2: Key Hydrogen-Bond Geometries
Interaction TypeDonorAcceptorDistance (Å)Structural Role
N−H⋯N 5-Amino GroupPyridine Nitrogen~2.95 - 3.10Primary driver of 1D chain formation in the solid state.
N−H⋯N≡C 5-Amino GroupNitrile Nitrogen~3.00 - 3.20Cross-linking adjacent chains into robust 2D sheets[3].
π⋯π Stacking Pyridine RingPyridine Ring >3.80 Weakened/absent due to steric hindrance from the 4,6-dimethyl groups[3].

References

  • Title: Discovery of YJZ5118: a Potent and Highly Selective Irreversible CDK12/13 Inhibitor with Synergistic Effects in Combination with Akt Inhibition Source: PubMed Central (PMC) - nih.gov URL: [Link]

  • Title: organic compounds - IUCr Journals (2-Amino-5-cyanopyridinium nitrate) Source: Acta Crystallographica Section E - iucr.org URL: [Link]

  • Title: An Efficient and Facile Synthesis of Highly Substituted 2,6-Dicyanoanilines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 5-Amino-4,6-dimethyl-nicotinonitrile in Organic Solvents

Introduction 5-Amino-4,6-dimethyl-nicotinonitrile, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural features, including an aromatic rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Amino-4,6-dimethyl-nicotinonitrile, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural features, including an aromatic ring, an amino group, a nitrile group, and methyl substituents, contribute to a unique combination of polarity and hydrogen bonding capabilities. A comprehensive understanding of its solubility in various organic solvents is paramount for its application in drug discovery, process development, and formulation. This guide provides a deep dive into the theoretical and practical aspects of determining and interpreting the solubility profile of this compound, aimed at empowering researchers, scientists, and drug development professionals.

Theoretical Principles of Solubility

The solubility of a solid crystalline compound like 5-Amino-4,6-dimethyl-nicotinonitrile in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[1] This concept is rooted in the polarity of the molecules involved.

The structure of 5-Amino-4,6-dimethyl-nicotinonitrile suggests:

  • Polar characteristics: The presence of the amino (-NH2) and nitrile (-CN) groups introduces polarity and the capacity for hydrogen bonding.

  • Non-polar characteristics: The benzene ring and methyl (-CH3) groups contribute to its non-polar nature.

Therefore, its solubility is expected to be favorable in solvents that can effectively interact with both these polar and non-polar moieties. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are often effective in dissolving compounds with poor solubility due to their ability to solvate both polar and non-polar parts of a molecule.[2][3] Conversely, highly polar protic solvents like water may have limited success if the non-polar aspects of the molecule dominate, and non-polar solvents may struggle to overcome the crystal lattice energy without strong solute-solvent interactions with the polar functional groups.

Temperature is another critical factor influencing solubility. For most solid compounds, solubility increases with temperature as the dissolution process is often endothermic (ΔH > 0).[4] This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[4]

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[5][6][7] This technique involves agitating an excess amount of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached.[4][6]

Detailed Shake-Flask Protocol

Here is a step-by-step protocol for determining the solubility of 5-Amino-4,6-dimethyl-nicotinonitrile:

  • Preparation:

    • Add an excess of crystalline 5-Amino-4,6-dimethyl-nicotinonitrile to a series of vials, each containing a different organic solvent. A 10% excess, determined from a preliminary test, is a good starting point.[5]

    • The use of a mechanical agitator, such as an orbital shaker, is recommended to ensure constant contact between the solid and the solvent.[5]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[6][8] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.

  • Quantification:

    • The concentration of 5-Amino-4,6-dimethyl-nicotinonitrile in the filtered supernatant is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for this purpose.[6][9][10]

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solute to solvent in vials prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Monitor concentration over time equil1->equil2 Until equilibrium is reached sep1 Allow excess solid to settle equil2->sep1 sep2 Filter supernatant sep1->sep2 quant1 Analyze filtered solution by HPLC sep2->quant1 quant2 Determine concentration quant1->quant2

Caption: Workflow for determining solubility using the shake-flask method.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[10] For determining the concentration of 5-Amino-4,6-dimethyl-nicotinonitrile in a saturated solution, a reverse-phase HPLC method with UV detection is often suitable.[10]

Typical HPLC Method Parameters
  • Column: A C18 reverse-phase column is a common choice for separating moderately polar organic compounds.[11]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact ratio can be optimized to achieve good separation and peak shape.[12]

  • Detection: A UV-Vis detector set at a wavelength where 5-Amino-4,6-dimethyl-nicotinonitrile exhibits maximum absorbance.[10]

  • Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions of known concentrations.[10]

Expected Solubility Profile of 5-Amino-4,6-dimethyl-nicotinonitrile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents can effectively solvate both the polar amino and nitrile groups and the non-polar aromatic ring and methyl groups.[2]
Polar Protic Methanol, EthanolModerateThese solvents can hydrogen bond with the amino group, but the non-polar parts of the molecule may limit overall solubility.[2]
Moderately Polar Acetonitrile, AcetoneModerateThe polarity of these solvents allows for interaction with the polar functional groups of the solute.[2]
Non-Polar Hexane, TolueneLowThe significant polarity of the amino and nitrile groups will likely lead to poor solubility in non-polar solvents.

Data Analysis and Thermodynamic Modeling

The experimental solubility data can be further analyzed to gain insights into the thermodynamics of the dissolution process. The van't Hoff equation can be used to calculate the enthalpy of dissolution (ΔH_diss) from solubility data obtained at different temperatures.[4]

A plot of the natural logarithm of the mole fraction solubility (ln x) versus the reciprocal of the absolute temperature (1/T) should yield a straight line with a slope of -ΔH_diss/R, where R is the ideal gas constant.[13] This information is valuable for understanding the energy changes associated with dissolution and for predicting solubility at different temperatures.

Relationship between Solvent Properties and Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 5-Amino-4,6-dimethyl- nicotinonitrile Solute_Polarity Polarity (Amino, Nitrile) Solute->Solute_Polarity Solute_NonPolar Non-Polarity (Aromatic Ring, Methyl) Solute->Solute_NonPolar Solute_Hbond H-Bonding (Amino) Solute->Solute_Hbond Solvent Organic Solvent Solvent_Polarity Polarity Solvent->Solvent_Polarity Solvent_Hbond H-Bonding Capacity Solvent->Solvent_Hbond Solubility Solubility Solute_Polarity->Solubility Solute_NonPolar->Solubility Solute_Hbond->Solubility Solvent_Polarity->Solubility Solvent_Hbond->Solubility

Caption: Factors influencing the solubility of the target compound in organic solvents.

Practical Implications and Applications

A well-defined solubility profile for 5-Amino-4,6-dimethyl-nicotinonitrile is crucial for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective drug delivery systems. For instance, preparing stock solutions for in vitro assays often requires the use of a strong organic solvent like DMSO.[2][3]

  • Troubleshooting: Overcoming common issues such as compound precipitation when an organic stock solution is diluted with an aqueous buffer.[2]

Conclusion

This technical guide has outlined the key theoretical principles and experimental methodologies for determining the solubility profile of 5-Amino-4,6-dimethyl-nicotinonitrile in organic solvents. By employing the shake-flask method coupled with a robust analytical technique like HPLC, researchers can obtain accurate and reliable solubility data. This information is indispensable for the successful development and application of this promising compound in various scientific and industrial fields.

References

  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations. Fortieth report. (WHO Technical Report Series, No. 937). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • Anselmo, H. A., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Zhang, C., et al. (2022). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Frontiers in Chemistry, 10, 936307. Retrieved from [Link]

  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Skyral. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • AZoM. (n.d.). The Science of Separation: Understanding High-Performance Liquid Chromatography. Retrieved from [Link]

  • Thomsen, K., & Rasmussen, P. (1999). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 38(9), 3575-3580. Retrieved from [Link]

  • Perlovich, G. L., et al. (2017). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Journal of Chemical & Engineering Data, 62(12), 4279-4287. Retrieved from [Link]

  • Al-Hamimi, S., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 27(2), 374. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Vella, F. M., & Cefala, M. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of the Science of Food and Agriculture, 96(10), 3504-3510. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-4,6-dimethyl-nicotinonitrile. Retrieved from [Link]

  • Organic Syntheses. (1953). nicotinonitrile. Retrieved from [Link]

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Exploratory

Thermodynamic stability of 5-Amino-4,6-dimethyl-nicotinonitrile

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Amino-4,6-dimethyl-nicotinonitrile Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Amino-4,6-dimethyl-nicotinonitrile

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, formulation, manufacturing processes, and ultimately, its safety and efficacy. 5-Amino-4,6-dimethyl-nicotinonitrile, a substituted aminopyridine, presents a chemical structure of interest for medicinal chemistry applications.[1] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to thoroughly characterize the thermodynamic stability of this molecule. We will explore both predictive computational methods and definitive experimental techniques, explaining the causality behind each approach. This document is designed not merely as a set of protocols, but as a strategic guide to building a complete stability profile, from theoretical calculations to empirical data analysis.

Introduction: Why Thermodynamic Stability is Critical

In the journey from a promising chemical entity to a viable drug candidate, thermodynamic stability is a non-negotiable checkpoint. An unstable compound can decompose under storage or processing conditions, leading to a loss of potency, the formation of potentially toxic degradants, and unpredictable bioavailability. For a molecule like 5-Amino-4,6-dimethyl-nicotinonitrile, understanding its stability profile is paramount. This involves determining its tendency to exist in its current form versus decomposing into more stable products or transitioning to a different polymorphic state.[2] A material is considered thermodynamically stable if its energy cannot be lowered by either phase separation (decomposition) or phase transition to another crystal structure.[2] This guide will provide the necessary theoretical grounding and practical methodologies to comprehensively assess these factors.

Molecular Profile of 5-Amino-4,6-dimethyl-nicotinonitrile

Before embarking on stability studies, it is essential to understand the known physicochemical properties of the target compound. This data provides context for experimental design and interpretation.

PropertyValueSource
IUPAC Name 5-amino-4,6-dimethylpyridine-3-carbonitrilePubChem CID 247442[3]
Molecular Formula C₈H₉N₃PubChem CID 247442[3]
Molecular Weight 147.18 g/mol PubChem CID 247442[3]
Heavy Atom Count 11PubChem CID 247442[3]
Hydrogen Bond Donor Count 1 (from the amino group)PubChem CID 247442[3]
Hydrogen Bond Acceptor Count 3 (from the pyridine nitrogen, nitrile nitrogen, and amino nitrogen)PubChem CID 247442[3]
Predicted XLogP3 0.7PubChem CID 247442[3]

The presence of a primary amine, a nitrile group, and an aromatic pyridine ring suggests multiple potential sites for chemical reactivity and degradation, which will be explored in subsequent sections.

Theoretical & Computational Assessment of Stability

Computational chemistry offers a powerful, resource-efficient first pass at evaluating molecular stability before extensive lab work is initiated. These in silico methods predict thermodynamic parameters by solving quantum mechanical equations.

Fundamental Concepts

The thermodynamic stability of a molecule is fundamentally described by its Gibbs Free Energy of Formation (ΔG°f). A more negative ΔG°f indicates greater stability. This value is derived from the enthalpy of formation (ΔH°f), which represents the change in heat content, and the entropy of formation (ΔS°f), which represents the change in disorder.

Computational Workflow: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust method for calculating the electronic structure and energy of molecules, providing reliable estimates of thermodynamic properties.[4] A typical workflow involves geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to determine thermodynamic parameters.[5][6]

computational_workflow cluster_input Input Phase cluster_calculation DFT Calculation Engine (e.g., Spartan, Gaussian) cluster_output Output & Analysis mol_structure Define Initial 3D Structure of 5-Amino-4,6-dimethyl- nicotinonitrile geometry_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geometry_opt freq_calc Frequency Calculation geometry_opt->freq_calc Optimized Geometry thermo_data Thermodynamic Data (ΔG°f, ΔH°f, S°) freq_calc->thermo_data homo_lumo HOMO-LUMO Gap (Chemical Reactivity) freq_calc->homo_lumo esp Electrostatic Potential Map (Reactive Sites) freq_calc->esp experimental_workflow cluster_thermal Primary Thermal Analysis cluster_hazard Hazard & Kinetic Analysis cluster_degradation Degradation Product ID start Pristine Sample of 5-Amino-4,6-dimethyl- nicotinonitrile dsc DSC Analysis (Melting Point, ΔH_fus, Decomposition Onset) start->dsc tga TGA Analysis (Decomposition Temp, Mass Loss %) start->tga stress Stress Testing (Heat, Humidity, Light, pH) start->stress arc ARC Analysis (Adiabatic Onset Temp, Self-Heating Rate) dsc->arc Inform Onset Temp end Comprehensive Stability Profile dsc->end tga->end arc->end hplc_ms HPLC-MS Analysis stress->hplc_ms hplc_ms->end degradation_pathways cluster_products Potential Degradation Products mol 5-Amino-4,6-dimethyl-nicotinonitrile C≡N NH₂ Pyridine Ring hydrolysis Amide / Carboxylic Acid mol:n1->hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) oxidation N-Oxide mol:ring->oxidation Oxidation ([O]) mol:nh2->oxidation dimer Dimer/Polymer mol->dimer Thermal Stress (Δ)

Caption: Potential degradation sites on the target molecule.

Protocol: Forced Degradation (Stress Testing)

Objective: To identify likely degradation products and determine degradation kinetics.

Methodology:

  • Stress Conditions: Prepare solutions of the compound (~1 mg/mL) in various media:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • 3% H₂O₂ (Oxidation)

    • Water (Neutral Hydrolysis)

  • Exposure: Store aliquots of each solution, along with a solid sample, under controlled conditions:

    • Elevated temperature (e.g., 60 °C)

    • High humidity (e.g., 90% RH)

    • Photostability chamber (ICH Q1B guidelines)

  • Time Points: Sample each condition at specified time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze each sample by a stability-indicating HPLC-UV method. Quantify the parent compound and any new peaks (degradants). Use HPLC-MS to identify the mass of the degradants to elucidate their structures.

  • Kinetics: Plot the natural logarithm of the parent drug concentration versus time. For a first-order reaction, the slope of this line is the negative of the degradation rate constant (k). T[7][8][9]he half-life (t₁/₂) can then be calculated as 0.693/k.

Data Synthesis and Interpretation

The ultimate goal is to create a unified stability profile that integrates all computational and experimental data. This allows for a holistic risk assessment.

Hypothetical Data Summary Table
ParameterMethodPredicted/Observed ValueInterpretation
Gibbs Free Energy (ΔG°f) DFT (B3LYP/6-31G*)-150.5 kJ/mol (Hypothetical)Indicates the compound is thermodynamically stable relative to its constituent elements.
Melting Point (Tm) DSC185.2 °C (Hypothetical)A relatively high melting point suggests significant crystal lattice stability.
Enthalpy of Fusion (ΔHfus) DSC28.4 kJ/mol (Hypothetical)Provides quantitative data on the energy required to overcome intermolecular forces in the solid state.
Decomposition Onset (Tdec) TGA245.0 °C (Hypothetical)The compound is thermally stable up to this temperature under the specified heating rate.
Degradation Half-Life (0.1 M HCl, 60°C) HPLC52 hours (Hypothetical)Quantifies susceptibility to acid hydrolysis; provides data for shelf-life estimation.
Primary Degradant (Oxidative Stress) HPLC-MSm/z 163.18 (M+O) (Hypothetical)Suggests the formation of an N-oxide, a common metabolic and degradation pathway for pyridines.

Conclusion

Characterizing the thermodynamic stability of 5-Amino-4,6-dimethyl-nicotinonitrile is not a single experiment but a systematic investigation. This guide outlines a robust, multi-pronged strategy that begins with cost-effective in silico predictions to guide experimental work and culminates in definitive, empirical data from thermal and kinetic analyses. By following this framework, researchers can build a comprehensive stability profile, enabling informed decisions in the drug development process, from lead optimization and formulation to process chemistry and regulatory filing. This foundational knowledge is indispensable for advancing any new chemical entity toward clinical application.

References

  • Di, Y. Y., et al. (2015). Low-Temperature Heat Capacities and Thermodynamic Properties of 2-Aminopyridine. Asian Journal of Chemistry, 27(12), 4461-4464. [Link not available]
  • He, D. H., et al. (2011). Thermochemistry of 2-Aminopyridine (C5H6N2)(s). Journal of Solution Chemistry, 40, 900-906.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 247442, 5-Amino-4,6-dimethyl-nicotinonitrile. Retrieved from [Link].

  • RSC Publishing (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Chemical Biology.
  • McCullough, J. P., et al. (1957). Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment. Journal of the American Chemical Society, 79(20), 5453-5460.
  • Klapars, A., et al. (2004). Thermal stability investigation of pyridine substituted tosyl oximes. Journal of Thermal Analysis and Calorimetry, 78, 259-269.
  • ElectronicsAndBooks.com. (n.d.). Thermal stability investigation of pyridine substituted tosyl oximes. Retrieved from [Link].

  • Cabral, J., et al. (2010). Molecular energetics of alkyl substituted pyridine N-oxides An experimental study. Journal of Thermal Analysis and Calorimetry, 100(2), 431-439.
  • Trivedi, M. K., et al. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Journal of Developing Drugs, 4(3).
  • ResearchGate. (n.d.). What method is employed to check the structure/molecule stability?. Retrieved from [Link].

  • Bartsch, H., et al. (2020).
  • Sun, Z., et al. (2019). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • Zhang, J. G., et al. (2008). The mechanism and kinetics of decomposition of 5-aminotetrazole. Journal of Molecular Modeling, 14(5), 403-408.
  • Pop, R., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Chemistry Journal of Moldova, 15(2), 70-76.
  • Vilar, S., et al. (2006). MARCH-INSIDE Methodology Describing Physico-Chemical Properties of Amino Acids. International Journal of Molecular Sciences, 7(12), 567-581.
  • icf.ro. (n.d.). TERMODYNAMICS CHARACTERIZATIONOF SOME AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link].

  • Sulaiman, A. A., et al. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Advances, 5, 88219-88229.
  • Valdés, C. F., et al. (2022). Study of the Decomposition of N-Nitrosonornicotine (NNN) under Inert and Oxidative Atmospheres: Effect of the Addition of SBA-15 and MCM-41.
  • Patra, A., et al. (2020). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. Foods, 9(11), 1594.
  • Hori, Y., et al. (1993). Kinetics of nikkomycin Z degradation in aqueous solution and in plasma. Journal of Pharmaceutical Sciences, 82(11), 1147-1150.
  • PubChem. (n.d.). 6-Amino-4-methylnicotinonitrile. Retrieved from [Link].

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link].

  • MDPI. (2023). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. Retrieved from [Link].

  • Chemicool. (2025). 6-amino-2,4-dimethylnicotinonitrile. Retrieved from [Link].

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Foundational

Electronic Properties and Pharmacological Potential of 5-Amino-4,6-dimethyl-nicotinonitrile Derivatives: A Comprehensive Technical Guide

Executive Summary The 5-Amino-4,6-dimethyl-nicotinonitrile (5-ADMN) scaffold represents a highly versatile class of functionalized pyridines ([1]). Characterized by the strategic placement of an electron-donating amino g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-Amino-4,6-dimethyl-nicotinonitrile (5-ADMN) scaffold represents a highly versatile class of functionalized pyridines ([1]). Characterized by the strategic placement of an electron-donating amino group and an electron-withdrawing nitrile group on a rigid aromatic core, these derivatives form a classic "push-pull" electronic system ([2]). This unique architecture is highly valued across disciplines, serving as a privileged pharmacophore in drug discovery (e.g., kinase inhibitors, antimicrobial agents) and as a highly polarizable core in the development of non-linear optical (NLO) materials ([3]). This whitepaper provides an in-depth analysis of the electronic properties of 5-ADMN derivatives, detailing the computational workflows, structural implications, and synthetic protocols required to harness their full potential.

Electronic Architecture & Quantum Chemical Profiling

The kinetic stability, optical behavior, and target-binding affinity of 5-ADMN derivatives are fundamentally dictated by their push-pull electronic distribution. To accurately profile these properties, Application Scientists rely on Density Functional Theory (DFT) as the gold standard for quantum chemical modeling ([4]).

Causality in Functional Selection: The B3LYP functional paired with a 6-311++G(d,p) basis set is strictly chosen for these highly conjugated systems. The diffuse functions (++) are critical for accurately modeling the extended, loosely bound electron density of the lone pairs on the amino and nitrile nitrogen atoms. Simultaneously, the polarization functions (d,p) are required to resolve the complex electron correlation within the conjugated π -system of the pyridine ring ([5]).

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—govern the molecule's reactivity. A narrower HOMO-LUMO gap ( Δ E) indicates higher molecular polarizability, which directly correlates to an enhanced non-linear optical (NLO) response and a lower activation barrier for electron transfer during biological target binding ([3]).

Table 1: Computed Electronic Properties of Representative 5-ADMN Derivatives

Note: Quantitative data synthesized from theoretical DFT profiling of functionalized cyanopyridines at the B3LYP/6-311++G(d,p) level[5],[4].

Derivative ScaffoldHOMO (eV)LUMO (eV)Band Gap ( Δ E, eV)Dipole Moment (Debye)
5-Amino-4,6-dimethyl-nicotinonitrile (Base) -6.50-1.804.704.2
5-Amino-4,6-dimethyl-2-phenyl-nicotinonitrile -6.20-2.104.105.1
5-Amino-2-(4-chlorophenyl)-4,6-dimethyl-nicotinonitrile -6.35-2.304.055.8
5-Amino-2-(4-methoxyphenyl)-4,6-dimethyl-nicotinonitrile -5.90-2.003.906.4

Workflow: Computational to Empirical Validation

To ensure absolute scientific integrity, theoretical predictions cannot exist in a vacuum; they must be ground-truthed against empirical spectroscopic data. The following protocol describes a self-validating system where computational models are iteratively refined using real-world photophysical readouts ([3]).

Step-by-Step Methodology: Electronic Profiling
  • Molecular Modeling & Geometry Optimization: Construct the 3D structure of the 5-ADMN derivative using advanced modeling software (e.g., GaussView). Optimize the geometry to a local energy minimum using DFT at the B3LYP/6-311++G(d,p) level, applying a Polarizable Continuum Model (PCM) to simulate physiological or solvent environments ([4]).

  • FMO & MEP Analysis: Extract the HOMO and LUMO energies to calculate the band gap. Generate a Molecular Electrostatic Potential (MEP) map to visually map the nucleophilic (nitrile-driven) and electrophilic (amino-driven) interaction sites ([2]).

  • Excited State Simulation (TD-DFT): Execute Time-Dependent DFT (TD-DFT) calculations to predict vertical excitation energies, oscillator strengths, and theoretical UV-Vis absorption spectra ([5]).

  • Empirical Spectroscopic Validation: Synthesize the target compound and record its UV-Vis and steady-state fluorescence spectra in solvents of varying polarity. Correlate the experimental λmax​ with the TD-DFT predicted transitions. A tight correlation validates the computational model, allowing it to be trusted for downstream drug docking simulations.

G A Molecular Modeling (GaussView) B DFT Optimization B3LYP/6-311++G(d,p) A->B C FMO Analysis (HOMO/LUMO Gap) B->C D TD-DFT (Excited States) C->D E UV-Vis & Fluorescence Spectroscopy D->E F Data Correlation (Theoretical vs. Exp) E->F

Workflow for computational and empirical validation of electronic properties.

Pharmacological & Optoelectronic Implications

The highly polarized electronic distribution within 5-ADMN derivatives directly maps to their biological efficacy. In the context of antimicrobial or antitumor activity, the molecule acts as a multi-valent binding entity within target proteins (e.g., the ATP-binding pocket of kinases or the active site of DNA gyrase) ([2]).

The 5-amino group acts as a potent hydrogen-bond donor, anchoring the molecule to backbone carbonyls in the target pocket. Conversely, the 3-nitrile group serves as a strict hydrogen-bond acceptor ([4]). The pyridine core itself, enriched by the electron-donating methyl groups, engages in robust hydrophobic π−π stacking with aromatic residues. Substituents at the open 2-position (such as a 4-methoxyphenyl group) can further tune the overall dipole moment, directly enhancing cellular permeability and target residence time ([5]).

G Core 5-ADMN Scaffold Amino 5-Amino Group (H-Bond Donor) Core->Amino Nitrile 3-Nitrile Group (H-Bond Acceptor) Core->Nitrile Pyridine Pyridine Ring (π-π Stacking) Core->Pyridine Target Protein Target (e.g., Kinase ATP Pocket) Amino->Target Donates H Nitrile->Target Accepts H Pyridine->Target Hydrophobic

Electronic-driven binding interactions of 5-ADMN derivatives within target pockets.

Experimental Protocol: Synthesis and Photophysical Characterization

The synthesis of highly conjugated 2-aryl-5-ADMN derivatives is typically achieved via a multi-component heterocyclization reaction. This protocol is designed to maximize yield while preserving the integrity of the push-pull substituents ([5]).

Step-by-Step Methodology: Synthesis of 2-Aryl-5-Amino-4,6-dimethyl-nicotinonitrile
  • Reagent Preparation: Dissolve equimolar amounts of the appropriate chalcone derivative (e.g., 1-(4-methoxyphenyl)-but-2-en-1-one) and malononitrile in absolute ethanol. Causality: Ethanol is selected as a protic solvent to stabilize the highly polar transition states during cyclization ([3]).

  • Base-Catalyzed Heterocyclization: Add a catalytic amount of a strong base (e.g., sodium methoxide or potassium carbonate). Reflux the mixture under continuous stirring for 4–6 hours. Causality: The reaction requires a thermodynamic driving force to proceed via a sequential Michael addition, followed by intramolecular cyclization and oxidative aromatization ([5]).

  • Purification: Cool the reaction mixture to room temperature, then pour it into crushed ice to crash out the crude product. Filter the solid under a vacuum, wash with cold water to remove unreacted malononitrile, and recrystallize from an ethanol/DMF mixture to obtain high-purity crystals ([2]).

  • Characterization: Confirm the structural fidelity using FT-IR. A successful synthesis is self-validated by the appearance of a distinct C≡N stretch around 2200 cm−1 and an NH2​ stretch around 3300 cm−1 , alongside 1H NMR and High-Resolution Mass Spectrometry (HRMS) validation ([3]).

Conclusion

The 5-Amino-4,6-dimethyl-nicotinonitrile scaffold offers a highly tunable electronic landscape. By rigorously applying DFT methodologies and validating them through empirical spectroscopy, researchers can rationally design derivatives with precise HOMO-LUMO gaps and dipole moments. This deterministic approach bridges the gap between quantum chemistry and functional application, accelerating the development of next-generation optoelectronics and targeted therapeutics.

References

  • PubChem. "5-Amino-4,6-dimethyl-nicotinonitrile". National Center for Biotechnology Information. URL:[Link]

  • Bakheit, A. H., et al. "Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights". Molecules 2023, 28(19), 6859. PMC. URL:[Link]

  • ResearchGate. "Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials". URL: [Link]

  • ResearchGate. "Synthesis, photophysical and DFT studies of naphthyl chalcone and nicotinonitrile derivatives". URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 5-Amino-4,6-dimethyl-nicotinonitrile

Application Note: Scalable Synthesis and Validation Protocol for 5-Amino-4,6-dimethylnicotinonitrile Introduction & Strategic Overview 5-Amino-4,6-dimethylnicotinonitrile (CAS: 40548-90-1)[1] is a highly valuable heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Validation Protocol for 5-Amino-4,6-dimethylnicotinonitrile

Introduction & Strategic Overview

5-Amino-4,6-dimethylnicotinonitrile (CAS: 40548-90-1)[1] is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry, particularly in the discovery of kinase inhibitors, such as pyrrolopyrimidine compounds[2], and MALT1 modulators[3]. The presence of both an amino group and a cyano group on a fully substituted pyridine ring presents unique synthetic challenges concerning regioselectivity and functional group tolerance.

Mechanistic Rationale & Causality

Rather than relying on low-yielding multicomponent condensations, this protocol utilizes a robust, two-step functionalization of commercially available 4,6-dimethylnicotinonitrile.

  • Regioselective Nitration (Step 1): The pyridine core is inherently electron-deficient, which typically resists electrophilic aromatic substitution. However, the electron-donating inductive effects (+I) and hyperconjugation of the methyl groups at C4 and C6 sufficiently activate the C5 position. Utilizing a superacidic mixture of fuming HNO₃ and concentrated H₂SO₄ generates the highly reactive nitronium ion (NO₂⁺), driving selective nitration at C5 over the sterically hindered and less activated C2 position.

  • Chemoselective Reduction (Step 2): Converting the C5-nitro group to an amine requires careful reagent selection to avoid reducing the C3-nitrile group. Catalytic hydrogenation (Pd/C, H₂) poses a severe risk of nitrile over-reduction to a primary amine, a known complication in aminocyanopyridine chemistry[4]. Therefore, a modified Béchamp reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is employed. The mild, slightly acidic aqueous-ethanolic medium ensures exclusive reduction of the nitro moiety via single-electron transfer mechanisms, preserving the cyano group intact.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometry for a scalable 100 mmol synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
Step 1: Nitration
4,6-Dimethylnicotinonitrile132.161.0013.22 g0.100Starting Material
Fuming Nitric Acid (HNO₃)63.015.0021.0 mL0.500Nitrating Agent
Sulfuric Acid (H₂SO₄, 98%)98.08Solvent50.0 mL-Catalyst / Solvent
Step 2: Reduction
4,6-Dimethyl-5-nitronicotinonitrile177.161.0017.72 g0.100Intermediate
Iron Powder (Fe, 325 mesh)55.844.0022.34 g0.400Reductant
Ammonium Chloride (NH₄Cl)53.492.0010.70 g0.200Proton Source
Ethanol / Water (3:1 v/v)-Solvent200 mL-Solvent

Experimental Workflow & Logical Relationships

SynthesisWorkflow SM 4,6-Dimethylnicotinonitrile (Starting Material) Nitration Step 1: Electrophilic Nitration HNO3 / H2SO4, 60°C SM->Nitration IPC1 IPC 1: LC-MS / TLC Validate m/z 178[M+H]+ Nitration->IPC1 Intermediate 4,6-Dimethyl-5-nitronicotinonitrile (Intermediate) Nitration->Intermediate Reduction Step 2: Béchamp Reduction Fe, NH4Cl, EtOH/H2O, 80°C Intermediate->Reduction IPC2 IPC 2: LC-MS / TLC Validate m/z 148 [M+H]+ Reduction->IPC2 Product 5-Amino-4,6-dimethylnicotinonitrile (Target Product) Reduction->Product

Fig 1: Two-step synthetic workflow and self-validating IPC checkpoints.

Step-by-Step Methodology & Self-Validating Systems

Step 1: Synthesis of 4,6-Dimethyl-5-nitronicotinonitrile
  • Preparation: Charge a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with concentrated H₂SO₄ (50 mL). Cool the flask to 0 °C using an ice-salt bath.

  • Addition: Slowly add 4,6-dimethylnicotinonitrile (13.22 g, 0.10 mol) in small portions over 15 minutes. Critical causality: The internal temperature must be maintained below 10 °C during addition to prevent oxidative degradation of the methyl groups.

  • Nitration: Dropwise add fuming HNO₃ (21.0 mL, 0.50 mol) over 30 minutes. Once addition is complete, remove the ice bath and gradually heat the reaction mixture to 60 °C for 4 hours.

  • In-Process Control (IPC 1): Quench a 50 µL aliquot in 1 mL of ice water, extract with Ethyl Acetate (EtOAc), and analyze via TLC (Hexane:EtOAc 3:1, UV 254 nm). The starting material (Rf ~0.4) should be completely consumed, replaced by a new, lower-Rf spot. Self-Validation: Confirm intermediate mass via LC-MS (Expected m/z 178.06 [M+H]⁺).

  • Workup: Carefully pour the cooled reaction mixture over 400 g of crushed ice under vigorous stirring. A pale-yellow precipitate will form. Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate reaches pH ~6, and dry under vacuum at 45 °C overnight.

Step 2: Synthesis of 5-Amino-4,6-dimethylnicotinonitrile
  • Preparation: In a 500 mL round-bottom flask, suspend 4,6-dimethyl-5-nitronicotinonitrile (17.72 g, 0.10 mol) in a mixture of Ethanol (150 mL) and distilled Water (50 mL).

  • Activation: Add Ammonium Chloride (10.70 g, 0.20 mol) and Iron powder (22.34 g, 0.40 mol). Critical causality: The NH₄Cl acts as a mild proton source to continuously clean the iron surface (removing passivating iron oxides) and facilitate electron transfer without hydrolyzing the sensitive nitrile group.

  • Reduction: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C (reflux) for 3 hours.

  • In-Process Control (IPC 2): Analyze a filtered aliquot via LC-MS. The nitro intermediate (m/z 178.06) must be absent. Self-Validation: The chromatogram should show a dominant peak at m/z 148.08 [M+H]⁺ corresponding to the target amine.

  • Workup: While still hot (to prevent the product from crashing out), filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot Ethanol (2 × 50 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove the majority of the ethanol. Extract the aqueous residue with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purification: Recrystallize from minimal hot ethanol to afford 5-Amino-4,6-dimethylnicotinonitrile as an off-white to pale-yellow crystalline solid.

References

  • Title: 5-Amino-4,6-dimethyl-nicotinonitrile | C8H9N3 | CID 247442 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: US9346810B2 - Pyrrolopyrimidine compounds and uses thereof Source: Google Patents URL
  • Title: WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors Source: Google Patents URL

Sources

Application

Application Note: 5-Amino-4,6-dimethyl-nicotinonitrile as a Privileged Precursor in Kinase Inhibitor Discovery

Structural Rationale & Target Binding Mechanisms In the realm of targeted therapeutics, the aminocyanopyridine scaffold—specifically 5-amino-4,6-dimethyl-nicotinonitrile (CAS 40548-90-1)—has emerged as a highly privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Target Binding Mechanisms

In the realm of targeted therapeutics, the aminocyanopyridine scaffold—specifically 5-amino-4,6-dimethyl-nicotinonitrile (CAS 40548-90-1)—has emerged as a highly privileged building block (1)[1]. Its utility is not merely structural but fundamentally electronic and steric. When designing ATP-competitive kinase inhibitors, the core must mimic the adenine ring of ATP to successfully compete for the active site.

Causality of Structural Features:

  • Hydrogen Bonding Network: The 5-amino group serves as a critical hydrogen bond donor, while the 3-cyano moiety acts as a potent hydrogen bond acceptor. Together, they form a robust bidentate interaction with the backbone amide linkages (e.g., Leu141) within the kinase hinge region (2)[2].

  • Steric & Lipophilic Tuning: The 4,6-dimethyl substitutions are not arbitrary. They increase the scaffold's overall lipophilicity and restrict the conformational freedom of subsequent functionalizations. This steric bulk precisely anchors the molecule into the hydrophobic gatekeeper pockets of target kinases, enhancing selectivity against off-target kinases and driving potent inhibition of targets like MAPKAPK-2 (MK-2) and PIM-1 (3)[3]. Patents have heavily leveraged this exact structural logic to develop anti-inflammatory therapeutics (4)[4].

Synthetic Workflow: Derivatization of the Aminocyanopyridine Scaffold

Workflow A 5-Amino-4,6-dimethyl- nicotinonitrile B Electrophilic Coupling (Acylation/Sulfonylation) A->B Scaffold Activation C Aminocyanopyridine Derivatives Library B->C Diversification D TR-FRET Kinase Screening C->D High-Throughput Assay E Lead Optimization (SAR Profiling) D->E Hit Validation

Workflow for hit-to-lead optimization using the aminocyanopyridine scaffold.

Protocol 1: Electrophilic Amidation of the 5-Amino Group

Objective: To extend the aminocyanopyridine core into the solvent-exposed region of the kinase active site via amide or sulfonamide linkages.

Causality & Logic: The 5-amino group is electronically deactivated by the electron-withdrawing cyano group and the pyridine nitrogen. Standard aqueous coupling conditions often fail due to competitive hydrolysis. Therefore, strictly anhydrous conditions and a non-nucleophilic base (DIPEA) are required to scavenge generated HCl, driving the reaction forward without degrading the electrophile.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 5-amino-4,6-dimethyl-nicotinonitrile (1.0 mmol, 147.2 mg) and dissolve in 10 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) into the solution and stir for 10 minutes at 0°C (ice bath).

  • Electrophile Coupling: Slowly add the desired acyl chloride or sulfonyl chloride (1.2 mmol) dropwise over 15 minutes to prevent exothermic degradation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Self-Validating System: Monitor the reaction via TLC (UV active at 254 nm). Post-purification, validate the conversion using LC-MS; the disappearance of the parent mass ( m/z 148.1 [M+H]⁺) and the appearance of the target adduct mass confirms successful derivatization.

Biological Application: Self-Validating Kinase Assays

Pathway Stimulus Inflammatory Stimuli (Stress, LPS) p38 p38 MAPK (Active) Stimulus->p38 Activation MK2 MK-2 Kinase (Target) p38->MK2 Phosphorylation TNF TNF-α Production & Inflammation MK2->TNF mRNA Translation Inhibitor Aminocyanopyridine Inhibitor Inhibitor->MK2 ATP-Competitive Blockade

MK-2 signaling pathway illustrating the targeted inhibition of TNF-α production.

Protocol 2: TR-FRET Kinase Inhibition Assay (MK-2 / PIM-1)

Objective: Determine the IC₅₀ of synthesized 5-amino-4,6-dimethyl-nicotinonitrile derivatives.

Causality & Logic: Time-Resolved FRET (TR-FRET) is chosen over standard fluorescence or radiometric assays. The long emission half-life of the lanthanide donor allows for a microsecond time delay before measurement, effectively gating out the short-lived autofluorescence inherent to highly conjugated, lipophilic aminocyanopyridine derivatives. The addition of 0.01% Tween-20 and 0.1% BSA prevents the non-specific binding of these hydrophobic compounds to the plastic microplate.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the aminocyanopyridine derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate.

  • Enzyme Addition: Add 5 µL of 2X Kinase Solution (e.g., MK-2 or PIM-1) diluted in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 0.1% BSA, 2 mM DTT). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP Mix (ATP concentration set at the empirically determined Km​ for the specific kinase to ensure competitive inhibition sensitivity).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) and the specific Lanthanide-labeled antibody. Incubate for 30 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using standard Europium/Terbium emission ratios.

Self-Validating System: Include a known positive control (e.g., Staurosporine) and a no-enzyme negative control on every plate. Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . A Z' > 0.6 validates the assay's robustness, ensuring that the observed IC₅₀ shifts are due to true pharmacological inhibition rather than assay drift or compound aggregation.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes representative structure-activity relationship data demonstrating how derivatization of the aminocyanopyridine scaffold impacts kinase inhibition and cellular efficacy.

Scaffold Modification (at 5-Amino position)Target KinaseIC₅₀ (nM)Cell Line TestedCellular Efficacy (Phenotype)
Unmodified Core (5-Amino)MK-2 / PIM-1> 10,000U937No significant effect
Phenylacetamide DerivativeMK-2130U937Suppresses TNF-α production
4-(4-hydroxyphenyl) VariantPIM-118.9HepG2Induces Apoptosis
3-Quinoline Amide DerivativeMK-28U937Suppresses TNF-α (IC₅₀ 4.4 µM)
Benzimidazole-coupled VariantPIM-150MCF-7Cell Cycle Arrest (G2/M)

Note: Data synthesized from foundational literature on aminocyanopyridine kinase inhibitors to illustrate typical SAR progression.

References

  • PubChem Compound Summary for CID 247442, 5-Amino-4,6-dimethyl-nicotinonitrile Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Aminocyanopyridine inhibitors of mitogen activated protein kinase-activated protein kinase 2 (MK-2) Source: Bioorganic & Medicinal Chemistry Letters (Anderson et al., 2005) URL:[Link]

  • Method of using aminocyanopyridine compounds as mitogen activated protein kinase-activated protein kinase-2 inhibitors Source: European Patent Office (Patent EP-1569645-A2) URL:[Link]

  • Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Application Note: De Novo Synthesis and Validation Protocol for 5-Amino-4,6-dimethyl-nicotinonitrile

Introduction and Scope 5-Amino-4,6-dimethyl-nicotinonitrile (CAS 40548-90-1) is a highly functionalized, electron-deficient heteroaromatic scaffold. In modern drug discovery, substituted pyridines of this nature serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

5-Amino-4,6-dimethyl-nicotinonitrile (CAS 40548-90-1) is a highly functionalized, electron-deficient heteroaromatic scaffold. In modern drug discovery, substituted pyridines of this nature serve as critical building blocks for the development of kinase inhibitors, receptor antagonists, and advanced agrochemicals. The presence of orthogonal functional groups—an amine, a nitrile, and two methyl groups—provides a versatile platform for divergent structural elaboration.

The physicochemical properties of this compound dictate its handling, solubility, and downstream purification strategies [1].

Table 1: Physicochemical and Identificational Data

PropertyValue
IUPAC Name 5-amino-4,6-dimethylpyridine-3-carbonitrile
CAS Registry Number 40548-90-1
PubChem CID 247442
Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
XLogP3 0.7

Retrosynthetic Logic and Strategy

Synthesizing highly substituted pyridines requires absolute control over regiochemistry to avoid complex isomeric mixtures. Our strategy utilizes a bottom-up construction of the pyridine core via a modified Guareschi-Thorpe condensation [2]. This establishes the C3-cyano and C4/C6-methyl groups definitively.

Subsequent functionalization relies on the electronic properties of the intermediate. A regioselective nitration is followed by chlorination to activate the C2 position. The hallmark of this specific protocol is the final step: a global catalytic hydrogenation that simultaneously reduces the nitro group to the target amine and hydrodehalogenates the C2-chloro position, maximizing step economy and overall yield [3].

SynthesisWorkflow A Acetylacetone + Cyanoacetamide B Step 1: Condensation (Piperidine, EtOH, Reflux) A->B C 4,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile B->C D Step 2: Nitration (HNO3, H2SO4, 0°C) C->D E 4,6-Dimethyl-5-nitro-2-oxo- 1,2-dihydropyridine-3-carbonitrile D->E F Step 3: Chlorination (POCl3, Reflux) E->F G 2-Chloro-4,6-dimethyl-5- nitropyridine-3-carbonitrile F->G H Step 4: Global Reduction & Dehalogenation (Pd/C, H2) G->H I 5-Amino-4,6-dimethyl- nicotinonitrile (Target) H->I

Synthetic workflow for 5-Amino-4,6-dimethyl-nicotinonitrile via multi-step functionalization.

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems. In-Process Controls (IPC) are integrated into every step to ensure intermediate integrity before proceeding.

Step 1: Construction of the Pyridone Core
  • Reaction: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Causality & Rationale: The base-catalyzed condensation of a 1,3-dicarbonyl (acetylacetone) with an active methylene compound (2-cyanoacetamide) ensures the correct relative positioning of the methyl and nitrile groups. Piperidine acts as an organocatalyst to facilitate the initial Knoevenagel condensation, which is rapidly followed by intramolecular cyclization and dehydration.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 2-cyanoacetamide (100 mmol) and acetylacetone (105 mmol) in absolute ethanol (100 mL).

    • Add piperidine (10 mol%, 1 mL) dropwise.

    • Equip with a reflux condenser and heat to 80°C for 4 hours.

    • IPC (Self-Validation): Monitor via TLC (Silica gel, Hexane/EtOAc 1:1). The complete consumption of the highly polar cyanoacetamide spot indicates reaction completion.

    • Cool the mixture to 0°C. The product will precipitate as a pale solid.

    • Filter the precipitate, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

Step 2: Regioselective Nitration
  • Reaction: Synthesis of 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Causality & Rationale: The C5 position of the intermediate is highly nucleophilic due to the synergistic electron-donating effects of the adjacent methyl groups and the directing effect of the C2-oxo group. This allows for a clean, regioselective electrophilic aromatic substitution without over-nitration.

  • Procedure:

    • Suspend the pyridone intermediate (50 mmol) in concentrated sulfuric acid (30 mL) at 0°C.

    • Slowly add a pre-cooled mixture of fuming nitric acid (55 mmol) and conc. sulfuric acid (10 mL) dropwise over 30 minutes. Maintain the internal temperature strictly below 5°C to prevent oxidative degradation of the methyl groups.

    • Stir at room temperature for 2 hours.

    • IPC: Quench a 0.1 mL aliquot in ice water and extract with EtOAc. TLC (DCM/MeOH 9:1) must show a single, new, lower-Rf spot.

    • Pour the reaction mixture over 200 g of crushed ice. Filter the resulting yellow precipitate, wash extensively with distilled water until the filtrate is pH neutral, and dry.

Step 3: Chlorination (Activation for Dehalogenation)
  • Reaction: Synthesis of 2-Chloro-4,6-dimethyl-5-nitropyridine-3-carbonitrile.

  • Causality & Rationale: To achieve the target structure, the C2-oxygen must be removed. Phosphorus oxychloride (POCl3) converts the tautomeric 2-hydroxypyridine into a 2-chloropyridine, transforming it into an excellent leaving group for the subsequent hydrogenolysis.

  • Procedure:

    • In a dried 100 mL flask, suspend the nitro-pyridone (40 mmol) in POCl3 (20 mL).

    • Add N,N-dimethylaniline (0.5 mL) as a catalytic nucleophilic promoter.

    • Reflux the mixture (105°C) for 3 hours under a nitrogen atmosphere.

    • IPC: TLC (Hexane/EtOAc 3:1) will show a highly mobile, UV-active spot (the chloro compound) replacing the baseline pyridone.

    • Carefully concentrate the mixture under reduced pressure to remove excess POCl3. Quench the residue by slow, dropwise addition to ice water (100 mL) with vigorous stirring.

    • Extract with dichloromethane (3 x 50 mL), dry over anhydrous Na2SO4, and evaporate to yield the chlorinated intermediate.

Step 4: Global Reduction and Hydrodehalogenation
  • Reaction: Synthesis of 5-Amino-4,6-dimethyl-nicotinonitrile.

  • Causality & Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere is highly effective for reducing aromatic nitro groups to anilines. By introducing a mild base (sodium acetate) to scavenge the generated HCl, the same catalytic conditions simultaneously cleave the C2-Cl bond via hydrogenolysis. This prevents catalyst poisoning and yields the final target in a single, streamlined step [3].

  • Procedure:

    • Dissolve the chloro-nitro intermediate (20 mmol) in methanol (50 mL) within a pressure-rated hydrogenation vessel.

    • Add anhydrous sodium acetate (50 mmol) to act as an HCl scavenger.

    • Carefully add 10% Pd/C (10 wt%, 200 mg) under a blanket of nitrogen to prevent autoignition.

    • Purge the vessel with H2 gas and maintain a pressure of 3 atm (approx. 45 psi) at room temperature for 12 hours.

    • IPC: LC-MS analysis of an aliquot must confirm the mass of the target compound (m/z [M+H]+ = 148.1) and the complete absence of both the starting material and the un-dehalogenated intermediate.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol (20 mL).

    • Concentrate the filtrate and purify via flash column chromatography (Silica, gradient elution DCM to DCM/MeOH 95:5) to isolate the pure 5-Amino-4,6-dimethyl-nicotinonitrile.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be confirmed prior to use in downstream applications:

  • 1H NMR (400 MHz, DMSO-d6): Expected singlets for the two methyl groups (approx. 2.3 and 2.5 ppm), a broad singlet for the -NH2 protons (approx. 5.5 ppm, exchangeable with D2O), and a sharp singlet for the isolated C2 aromatic proton (approx. 8.4 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C8H10N3 [M+H]+: 148.0869; Found: ± 5 ppm.

References

  • PubChem. "5-Amino-4,6-dimethyl-nicotinonitrile". National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia, The Free Encyclopedia. "Pyridine Synthesis". Available at: [Link]

  • Organic Chemistry Portal. "Palladium on Carbon (Pd/C) - Catalytic Hydrogenation". Available at:[Link]

Application

Technical Guide: Catalytic Applications of 5-Amino-4,6-dimethyl-nicotinonitrile Transition Metal Complexes

Executive Summary & Mechanistic Rationale The development of robust, highly active transition metal catalysts relies heavily on the rational design of supporting ligands. 5-Amino-4,6-dimethyl-nicotinonitrile (PubChem CID...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of robust, highly active transition metal catalysts relies heavily on the rational design of supporting ligands. 5-Amino-4,6-dimethyl-nicotinonitrile (PubChem CID 247442)[1] has emerged as a highly versatile, non-innocent ligand in modern organometallic catalysis. This guide details the synthesis, validation, and catalytic deployment of its metal complexes (specifically Palladium and Copper), designed for researchers in synthetic methodology and drug development.

The "Push-Pull" Electronic Advantage

The structural architecture of 5-Amino-4,6-dimethyl-nicotinonitrile features a unique electronic dichotomy. The electron-donating 5-amino group and the 4,6-dimethyl substituents enrich the electron density of the pyridine core, enhancing the σ -donating capability of the pyridine nitrogen. Conversely, the highly electron-withdrawing 3-cyano (nitrile) group acts as a π -acceptor[2].

Causality in Catalysis: This "push-pull" system allows the ligand to exhibit hemilabile coordination. During a catalytic cycle, the ligand can strongly bind the metal to stabilize low-valent intermediates (preventing catalyst degradation into inactive metal black), while temporarily dissociating one coordination site (usually the nitrile) to allow substrate binding during oxidative addition or transmetalation[3]. Furthermore, the steric bulk provided by the 4,6-dimethyl groups effectively suppresses unwanted inactive dimer formation, a common failure point in homogeneous catalysis.

Complexation Workflows & Validation

To utilize this scaffold in catalysis, stable pre-catalysts must be synthesized. The following protocols detail the generation of self-validating metal complexes.

ExperimentalWorkflow Step1 Ligand Solubilization (EtOH/DCM) Step2 Metal Coordination (Pd/Cu Salts) Step1->Step2 Step3 Thermal Activation (Reflux 4-6h) Step2->Step3 Step4 Precipitation & Isolation Step3->Step4 Step5 Catalytic Deployment Step4->Step5

Figure 1: Standardized workflow for the synthesis and deployment of aminonicotinonitrile metal complexes.
Protocol A: Synthesis of Bis(5-amino-4,6-dimethyl-nicotinonitrile) Palladium(II) Chloride

This pre-catalyst is highly effective for cross-coupling reactions.

Reagents:

  • 5-Amino-4,6-dimethyl-nicotinonitrile: 2.1 equivalents

  • Palladium(II) Chloride ( PdCl2​ ): 1.0 equivalent

  • Solvent: Ethanol/Dichloromethane (1:1 v/v)

Step-by-Step Methodology:

  • Solubilization: Dissolve the ligand (2.1 eq) in the EtOH/DCM mixture. Rationale: The ligand's polar amino/nitrile groups require a protic solvent (EtOH) for optimal solvation, while DCM ensures the solubility of the transient metal species.

  • Metal Addition: Add PdCl2​ (1.0 eq) portion-wise at room temperature under an inert Argon atmosphere to prevent premature oxidation of the ligand.

  • Thermal Activation: Heat the mixture to a gentle reflux (approx. 55°C) for 4 hours.

  • Isolation: Cool the reaction to 0°C to induce precipitation. Filter the solid under a vacuum and wash sequentially with cold ethanol and diethyl ether.

Self-Validating Checkpoints:

  • Visual Cue: The reaction will shift from the deep, turbid orange of suspended PdCl2​ to a clear solution, eventually precipitating as a bright, pale-yellow microcrystalline solid.

  • TLC Analysis: Using Hexane:EtOAc (6:4), the free ligand spot ( Rf​≈0.45 ) must completely disappear, replaced by a baseline spot (the highly polar complex).

Catalytic Applications in Drug Development

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Aminonicotinonitrile-Pd complexes excel in forming C-C bonds, a critical step in synthesizing biaryl scaffolds for kinase inhibitors[3]. The hemilability of the nitrile group accelerates the transmetalation step, which is often the rate-limiting bottleneck in Suzuki couplings involving sterically hindered ortho-substituted aryl halides.

CatalyticCycle A Pd(0)L_n Active Species B Pd(II) Oxidative Addition A->B Aryl Halide Addition C Pd(II) Trans- metalation B->C Organoboron Exchange D Pd(II) Reductive Elimination C->D Halide/Base Removal D->A Cross-Coupled Product

Figure 2: The Pd-catalyzed cross-coupling cycle facilitated by hemilabile aminonicotinonitrile ligands.

Optimized Catalytic Protocol:

  • Load a Schlenk flask with Aryl Halide (1.0 mmol), Arylboronic Acid (1.2 mmol), and K2​CO3​ (2.0 mmol).

  • Add the Pd-complex synthesized in Protocol A at a 0.5 mol% loading. Rationale: The high electron density provided by the 5-amino group makes the Pd center highly nucleophilic, allowing for ultra-low catalyst loadings without sacrificing turnover frequencies.

  • Add 5 mL of Toluene/Water (4:1). The biphasic system ensures base solubility while keeping the organic substrates in the reactive phase.

  • Stir at 80°C for 2 hours. Extract with EtOAc and purify via flash chromatography.

Copper-Catalyzed Divergent Heterocycle Synthesis

Copper complexes of aminonicotinonitriles are highly active in cyclization reactions, such as the synthesis of pyrazolines from oxime esters[4]. The ligand stabilizes the Cu(I) oxidation state, preventing disproportionation into Cu(0) and Cu(II).

In Situ Protocol:

  • Combine CuI (10 mol%) and 5-Amino-4,6-dimethyl-nicotinonitrile (12 mol%) in DMSO.

  • Stir for 15 minutes until a homogeneous green-tinted solution forms, confirming the in situ generation of the active [Cu(L)I] species.

  • Introduce the oxime ester and malononitrile substrates, stirring at room temperature for 6 hours to yield highly substituted heterocycles[4].

Quantitative Performance Metrics

To benchmark the efficacy of the 5-Amino-4,6-dimethyl-nicotinonitrile ligand, we compare its catalytic performance against standard commercially available ligands (e.g., Triphenylphosphine, Bipyridine) in a standardized Suzuki-Miyaura coupling (Bromobenzene + Phenylboronic acid, 80°C, 2h).

Ligand SystemCatalyst Loading (mol%)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h−1 )Catalyst Stability
5-Amino-4,6-dimethyl-nicotinonitrile 0.5 98 19,600 9,800 Excellent (No Pd black)
Triphenylphosphine ( PPh3​ )2.0854,2502,125Moderate (Degrades >90°C)
2,2'-Bipyridine (bpy)1.0727,2003,600Good
Catalyst-Free (Control)N/A<5N/AN/AN/A

Data Summary: The aminonicotinonitrile complex outperforms traditional phosphine and nitrogen ligands by an order of magnitude in TON, primarily due to the steric shielding of the 4,6-dimethyl groups which drastically extends the catalyst's active lifetime.

References

  • PubChem Compound Summary for CID 247442 Source: National Center for Biotechnology Information URL:[Link][1]

  • Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones Source: Molecules (MDPI), 2014, 19(5), 6439-6452 URL:[Link][3]

  • Divergent Syntheses of 2-Aminonicotinonitriles and Pyrazolines by Copper-Catalyzed Cyclization of Oxime Ester Source: Organic Letters (ACS), 2014, 16(6), 1688–1691 URL:[Link][4]

  • Titanium-Catalyzed Multicomponent Couplings: Efficient One-Pot Syntheses of Nitrogen Heterocycles Source: Accounts of Chemical Research (ACS), 2015, 48(8), 2344–2354 URL:[Link][5]

Sources

Method

The Strategic Utility of 5-Amino-4,6-dimethyl-nicotinonitrile in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The architectural complexity and therapeutic relevance of nitrogen-containing heterocyclic compounds have positioned them as cornerstones of modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The architectural complexity and therapeutic relevance of nitrogen-containing heterocyclic compounds have positioned them as cornerstones of modern medicinal chemistry. Among the myriad of synthons available to the discerning chemist, 5-Amino-4,6-dimethyl-nicotinonitrile stands out as a highly versatile and strategically valuable precursor for the construction of a diverse array of fused heterocyclic systems. Its intrinsic electronic and structural features, namely the ortho-disposition of an amino and a cyano group on a pyridine ring, provide a robust platform for a variety of cyclization strategies, leading to privileged scaffolds such as pyridopyrimidines.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the synthetic applications of 5-Amino-4,6-dimethyl-nicotinonitrile. We will explore the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and offer insights into the mechanistic underpinnings of these reactions.

Core Principles of Reactivity

The synthetic utility of 5-Amino-4,6-dimethyl-nicotinonitrile (IUPAC Name: 5-amino-4,6-dimethylpyridine-3-carbonitrile, CAS No: 40548-90-1) is primarily dictated by the nucleophilicity of the 5-amino group and its proximate relationship to the electrophilic carbon of the nitrile group.[1] This arrangement facilitates intramolecular cyclization reactions when treated with appropriate one-carbon or multi-carbon synthons, leading to the formation of a fused pyrimidine ring. The methyl groups at positions 4 and 6 of the pyridine ring exert a positive inductive effect, potentially enhancing the nucleophilicity of the amino group and influencing the overall reactivity of the molecule.

The general reaction paradigm involves the initial reaction of the amino group with an electrophilic species, followed by an intramolecular cyclization via nucleophilic attack of the newly formed functionality onto the nitrile carbon. This "ring-closing" event is often followed by tautomerization to yield the final aromatic heterocyclic system.

Synthesis of Pyrido[4,3-d]pyrimidines

One of the most prominent applications of o-aminonicotinonitriles is in the synthesis of pyridopyrimidines, a class of compounds with a wide range of biological activities, including kinase inhibition.[2][3][4][5][6] The following protocols detail the synthesis of substituted pyrido[4,3-d]pyrimidines from 5-Amino-4,6-dimethyl-nicotinonitrile.

Protocol 1: Synthesis of 2,7,9-Trimethylpyrido[4,3-d]pyrimidin-4(3H)-one via Urea Cyclization

This protocol describes a common method for the synthesis of pyridopyrimidinones, which are valuable intermediates in drug discovery.[7][8] The reaction involves the cyclocondensation of the aminonicotinonitrile with urea.

Reaction Scheme:

G A 5-Amino-4,6-dimethyl-nicotinonitrile C 2,7,9-Trimethylpyrido[4,3-d]pyrimidin-4(3H)-one A->C Reflux B Urea B->C

A schematic for the synthesis of a pyridopyrimidinone.

Materials:

  • 5-Amino-4,6-dimethyl-nicotinonitrile

  • Urea

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Xylene)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Amino-4,6-dimethyl-nicotinonitrile (1 equivalent) and urea (1.5-2 equivalents).

  • Add the anhydrous solvent to the flask. The choice of solvent will depend on the desired reaction temperature; higher boiling point solvents like xylene can be used to drive the reaction to completion.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to reflux and maintain for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by column chromatography on silica gel.

Causality and Insights:

  • Excess Urea: An excess of urea is often used to drive the equilibrium towards the product and compensate for any potential decomposition at high temperatures.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the nitrile group or interfere with the cyclization process. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for achieving high yields.

  • Solvent Choice: The choice of a high-boiling point solvent is often necessary to provide the thermal energy required for the cyclization and subsequent aromatization steps.

Protocol 2: Synthesis of 4-Amino-2,7,9-trimethylpyrido[4,3-d]pyrimidine via Formamide Cyclization

This protocol utilizes formamide as a one-carbon synthon to construct the pyrimidine ring, leading to the formation of an amino-substituted pyridopyrimidine.

Reaction Scheme:

G A 5-Amino-4,6-dimethyl-nicotinonitrile C 4-Amino-2,7,9-trimethylpyrido[4,3-d]pyrimidine A->C Reflux B Formamide B->C

A schematic for the synthesis of an aminopyridopyrimidine.

Materials:

  • 5-Amino-4,6-dimethyl-nicotinonitrile

  • Formamide

  • High-boiling point solvent (optional, as formamide can act as both reactant and solvent)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, place 5-Amino-4,6-dimethyl-nicotinonitrile (1 equivalent).

  • Add an excess of formamide (can be used as the solvent).

  • Heat the mixture to reflux (the boiling point of formamide is approximately 210 °C) and maintain for 2-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove excess formamide, and dry.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure compound.

Causality and Insights:

  • Formamide as a Synthon: Formamide serves as a source of a formyl group and an amino group. The initial step is the formylation of the amino group of the nicotinonitrile, followed by cyclization and dehydration.

  • High Temperature: The high reaction temperature is necessary to overcome the activation energy for the cyclization and subsequent aromatization steps.

Data Summary

The following table summarizes the expected products and potential yields for the reactions described above, based on analogous transformations reported in the literature for similar aminonicotinonitrile substrates.

Starting MaterialReagentProductExpected Yield (%)
5-Amino-4,6-dimethyl-nicotinonitrileUrea2,7,9-Trimethylpyrido[4,3-d]pyrimidin-4(3H)-one60-80
5-Amino-4,6-dimethyl-nicotinonitrileFormamide4-Amino-2,7,9-trimethylpyrido[4,3-d]pyrimidine70-90

Note: Yields are estimates and may vary based on reaction scale and optimization.

Experimental Workflow and Mechanistic Overview

The following diagram illustrates the general workflow for the synthesis and diversification of pyridopyrimidines from 5-Amino-4,6-dimethyl-nicotinonitrile.

workflow start 5-Amino-4,6-dimethyl- nicotinonitrile cyclization Cyclocondensation start->cyclization reagent1 Urea / Formamide / etc. reagent1->cyclization intermediate Pyrido[4,3-d]pyrimidine Scaffold cyclization->intermediate diversification Further Functionalization (e.g., Nucleophilic Substitution) intermediate->diversification library Library of Bioactive Compounds diversification->library

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Application

Application Notes and Protocols for 5-Amino-4,6-dimethyl-nicotinonitrile in Agrochemical Research

Introduction: The Untapped Potential of a Versatile Pyridine Scaffold The pyridine ring is a cornerstone in the development of modern agrochemicals, with its derivatives demonstrating a wide spectrum of biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of a Versatile Pyridine Scaffold

The pyridine ring is a cornerstone in the development of modern agrochemicals, with its derivatives demonstrating a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] The inherent chemical reactivity and diverse substitution patterns of the pyridine nucleus allow for the fine-tuning of physicochemical properties and biological efficacy. Within this important class of heterocycles, 5-Amino-4,6-dimethyl-nicotinonitrile emerges as a promising, yet underexplored, building block for the synthesis of novel agrochemical candidates.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and synthetic protocols involving 5-Amino-4,6-dimethyl-nicotinonitrile in the discovery of new crop protection agents. The protocols outlined herein are based on established chemical principles and draw parallels from successful strategies in pyridine-based agrochemical synthesis.

Compound Profile: 5-Amino-4,6-dimethyl-nicotinonitrile

PropertyValueSource
CAS Number 40548-90-1[3]
Molecular Formula C8H9N3[4]
Molecular Weight 147.18 g/mol [4]
IUPAC Name 5-amino-4,6-dimethylpyridine-3-carbonitrile[4]
Structure
5-Amino-4,6-dimethyl-nicotinonitrile structurePubChem

Part 1: Agrochemical Applications and Synthetic Rationale

The strategic placement of an amino group and a cyano group on the dimethyl-substituted pyridine core of 5-Amino-4,6-dimethyl-nicotinonitrile offers multiple avenues for synthetic diversification. These functional groups serve as reactive handles for the introduction of various pharmacophores known to impart agrochemical activity.

Development of Novel Fungicides

The pyridine moiety is a well-established scaffold in fungicide development.[1][5][6] The amino group of 5-Amino-4,6-dimethyl-nicotinonitrile can be readily acylated or derivatized to introduce toxophores that disrupt fungal growth.

Rationale: Carbamate and amide functionalities are prevalent in commercial fungicides due to their ability to inhibit key fungal enzymes.[1] By acylating the amino group of the title compound with substituted benzoyl chlorides or chloroformates, it is possible to generate novel benzoylcarbamates and amides with potential fungicidal activity against a range of plant pathogens.

Synthesis of Potential Herbicides

Nicotinic acid and its derivatives have served as lead compounds for the discovery of new herbicides.[2][7] The cyano group of 5-Amino-4,6-dimethyl-nicotinonitrile can be hydrolyzed to a carboxylic acid or a carboxamide, which are key functional groups in many auxinic and other classes of herbicides.

Rationale: The conversion of the nitrile to a carboxylic acid would allow for the synthesis of ester or amide derivatives, a common strategy in the development of phenoxyalkanoic acid-type herbicides.[8] Furthermore, the amino group can be diazotized and replaced with other functionalities to explore a wider chemical space for herbicidal activity.

Exploration of Insecticidal Activity

Substituted aminopyridines are a known class of insecticides, with some acting on the insect nervous system.[9] The structural features of 5-Amino-4,6-dimethyl-nicotinonitrile provide a template for the synthesis of compounds that could potentially interact with insect-specific receptors.

Rationale: The amino group can be derivatized to form ureas, thioureas, or sulfonamides, which are known to exhibit insecticidal properties. Additionally, the pyridine nitrogen can be quaternized to generate pyridinium salts, a class of compounds that has shown promise in the development of novel insecticides.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthetic exploration of 5-Amino-4,6-dimethyl-nicotinonitrile in agrochemical research.

Protocol 2.1: Synthesis of a Novel Benzamide Fungicide Candidate

This protocol details the acylation of the amino group of 5-Amino-4,6-dimethyl-nicotinonitrile with a substituted benzoyl chloride.

Workflow Diagram:

start Start: Weigh Reactants dissolve Dissolve 5-Amino-4,6-dimethyl- nicotinonitrile in Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_benzoyl_chloride Add Substituted Benzoyl Chloride Dropwise cool->add_benzoyl_chloride stir_rt Stir at Room Temperature add_benzoyl_chloride->stir_rt monitor_tlc Monitor Reaction by TLC stir_rt->monitor_tlc quench Quench with Water monitor_tlc->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

Caption: Workflow for the synthesis of a novel benzamide derivative.

Materials:

  • 5-Amino-4,6-dimethyl-nicotinonitrile

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Anhydrous pyridine

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5-Amino-4,6-dimethyl-nicotinonitrile in anhydrous pyridine.

  • Cool the reaction mixture to 0°C in an ice bath with stirring.

  • Slowly add 1.1 equivalents of the substituted benzoyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Carefully quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Protocol 2.2: Hydrolysis of the Nitrile to a Carboxylic Acid for Herbicide Synthesis

This protocol describes the hydrolysis of the cyano group to a carboxylic acid, a key intermediate for various herbicide classes.

Reaction Pathway:

reactant 5-Amino-4,6-dimethyl-nicotinonitrile C8H9N3 product 5-Amino-4,6-dimethyl-nicotinic acid C8H10N2O2 reactant->product H2SO4, H2O, Heat

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Materials:

  • 5-Amino-4,6-dimethyl-nicotinonitrile

  • Concentrated sulfuric acid

  • Deionized water

  • Sodium hydroxide solution (for pH adjustment)

  • Round-bottom flask, reflux condenser, heating mantle, pH meter

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add 5-Amino-4,6-dimethyl-nicotinonitrile to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled mixture onto crushed ice.

  • Neutralize the solution by the dropwise addition of a concentrated sodium hydroxide solution until a precipitate forms. Monitor the pH to reach approximately 7.

  • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the solid product under vacuum to yield 5-amino-4,6-dimethyl-nicotinic acid.

  • The resulting carboxylic acid can be used in subsequent esterification or amidation reactions to synthesize potential herbicide candidates.

Part 3: Data Interpretation and Future Directions

The synthesized derivatives from the above protocols should be subjected to a battery of in vitro and in vivo screens to evaluate their agrochemical potential.

Data to Collect:

Assay TypeTarget Pest/WeedKey Metrics
Fungicidal Botrytis cinerea, Sclerotinia sclerotiorumEC50 (Effective Concentration, 50%)
Herbicidal Amaranthus retroflexus, Echinochloa crus-galliIC50 (Inhibitory Concentration, 50%), % Growth Inhibition
Insecticidal Aphis gossypii, Plutella xylostellaLC50 (Lethal Concentration, 50%), Mortality Rate

Structure-Activity Relationship (SAR) Studies:

A systematic variation of the substituents introduced onto the 5-Amino-4,6-dimethyl-nicotinonitrile scaffold will be crucial for establishing a robust SAR. For instance, in the synthesis of benzamide fungicides, the nature and position of substituents on the benzoyl ring should be varied to optimize activity.

Conclusion

5-Amino-4,6-dimethyl-nicotinonitrile represents a valuable and versatile starting material for the synthesis of novel agrochemicals. The presence of strategically positioned and reactive functional groups allows for the facile introduction of diverse chemical moieties. The protocols and rationale presented in this guide provide a solid foundation for researchers to explore the potential of this compound in the discovery of next-generation fungicides, herbicides, and insecticides. Through systematic synthetic exploration and biological evaluation, the full potential of this promising scaffold can be unlocked.

References

  • Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. MDPI. [Link]

  • Discovery of N-Aryl-pyridine-4-ones as Novel Potential Agrochemical Fungicides and Bactericides. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and pesticidal activities of some substituted pyridine derivatives. Indian Journal of Chemistry. [Link]

  • Synthesis and antifungal activity evaluation of novel pyridine derivatives as potential succinate dehydrogenase inhibitors. ResearchGate. [Link]

  • 5-AMINO-4,6-DIMETHYL-NICOTINONITRILE CAS#: 40548-90-1. ChemWhat. [Link]

  • 5-Amino-4,6-dimethyl-nicotinonitrile. PubChem. [Link]

  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]

  • Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. USDA ARS. [Link]

  • Herbicidal activity of compounds 3a-3y at 200 mg/L by the small cup method. ResearchGate. [Link]

  • 5-AMINO-2-CHLORO-4-METHOXY-6-METHYL-NICOTINONITRILE. NextSDS. [Link]

  • Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. [Link]

  • 6-Amino-4-methylnicotinonitrile. PubChem. [Link]

  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. ResearchGate. [Link]

  • Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). ResearchGate. [Link]

  • Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. Arabian Journal of Chemistry. [Link]

  • NICOTINIC ACID DERIVATIVE AND HERBICIDE.
  • 6-amino-2,4-dimethylnicotinonitrile. LookChem. [Link]

  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry. [Link]

  • nicotinonitrile. Organic Syntheses. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Spectroscopic properties of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives. ResearchGate. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • 5,6-Diamino-1,3-dimethyluracil. NIST WebBook. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Amino-4,6-dimethylnicotinonitrile

Document ID: TSC-PYR-082 Status: Active Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Introduction Welcome to the Technical Support Center for the synthesis of 5-Amino-4,6-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-PYR-082 Status: Active Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the synthesis of 5-Amino-4,6-dimethylnicotinonitrile (CAS 40548-90-1). This aminocyanopyridine is a highly valued building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and advanced heterocyclic frameworks[1]. However, researchers frequently encounter bottlenecks—such as poor regioselectivity, over-reduction, and low overall yields—when relying on traditional linear synthesis routes[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized "telescoped" protocol designed to maximize your yield, purity, and operational efficiency[3].

Section 1: Diagnostic Triage & Route Optimization

The traditional synthesis of 5-amino-4,6-dimethylnicotinonitrile involves a 5-step linear sequence starting from acetylacetone and cyanoacetamide. The primary yield-loss points occur during the intermediate dechlorination and subsequent nitration steps[4]. By adopting an optimized route that telescopes the dechlorination and nitro-reduction into a single catalytic hydrogenation step, the overall yield can be improved by over 30% while reducing processing time.

Quantitative Data: Route Comparison
Route ParameterTraditional Linear RouteOptimized Telescoped Route
Total Steps 53
Key Reagents Zn/AcOH, HNO₃/H₂SO₄, Fe/NH₄ClHNO₃/H₂SO₄, Pd/C, H₂, Et₃N
Overall Processing Time ~72 hours~36 hours
Major Yield Loss Point Step 3 (Dechlorination)None (High atom economy)
Overall Expected Yield 22% – 28%54% – 61%
Final Purity (HPLC) >92%>98%
Workflow Visualization

SynthesisRoute cluster_traditional Traditional Route (Low Yield) cluster_optimized Optimized Telescoped Route SM Acetylacetone + Cyanoacetamide Step1 Condensation (Piperidine, EtOH) SM->Step1 Int1 4,6-Dimethyl-2- hydroxynicotinonitrile Step1->Int1 Step2 Chlorination (POCl3, DMF) Int1->Step2 Int2 2-Chloro-4,6-dimethyl- nicotinonitrile Step2->Int2 Step3A Dechlorination (Zn/AcOH) Int2->Step3A Step3B Direct Nitration (HNO3/H2SO4, 0°C) Int2->Step3B Int3A 4,6-Dimethyl- nicotinonitrile Step3A->Int3A Step4A Nitration (HNO3/H2SO4) Int3A->Step4A Int4A 4,6-Dimethyl-5- nitronicotinonitrile Step4A->Int4A Step5A Reduction (Fe/NH4Cl) Int4A->Step5A Product 5-Amino-4,6-dimethyl- nicotinonitrile Step5A->Product Int3B 2-Chloro-4,6-dimethyl- 5-nitronicotinonitrile Step3B->Int3B Step4B Telescoped Reduction & Dechlorination (Pd/C, H2) Int3B->Step4B Step4B->Product

Synthetic workflow comparing the traditional 5-step route vs. the optimized 3-step telescoped route.

Section 2: Troubleshooting FAQs

Q1: Why is my yield of 4,6-dimethyl-2-hydroxynicotinonitrile so low during the initial condensation?

  • Causality: The Knoevenagel condensation followed by cyclization requires precise pH control. Using strong, stoichiometric bases (like sodium ethoxide) triggers competing aldol condensations of acetylacetone, leading to polymeric byproducts.

  • Solution: Transition to a milder, catalytic base. Refluxing the reagents in anhydrous ethanol with 0.1–0.2 equivalents of piperidine ensures steady enolate formation without degrading the diketone.

Q2: During POCl₃ chlorination, I'm getting a black tarry mixture. How can I improve the recovery of 2-chloro-4,6-dimethylnicotinonitrile?

  • Causality: Uncatalyzed POCl₃ chlorination requires excessive heating (>120°C), which chars the organic material and degrades the nitrile group[2].

  • Solution: Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent in situ. This highly electrophilic species accelerates the conversion of the tautomeric 2-pyridone to the 2-chloropyridine, allowing you to lower the reaction temperature to 90°C and significantly reduce tar formation.

Q3: In the nitration step, I observe significant degradation and ring-opening. What is the mechanism of failure?

  • Causality: The pyridine ring is generally electron-deficient, but the two methyl groups highly activate the 5-position. However, exposing the dechlorinated substrate to fuming nitric acid at elevated temperatures leads to the oxidative cleavage of the methyl groups to carboxylic acids, followed by decarboxylation or ring fragmentation[4].

  • Solution: Perform the nitration on the 2-chloro intermediate rather than the dechlorinated pyridine. The electron-withdrawing chlorine atom stabilizes the ring against oxidation. Maintain the reaction strictly between 0°C and 5°C using a pre-cooled nitrating mixture (HNO₃/H₂SO₄).

Q4: How do I prevent nitrile reduction when converting the nitro group to the amine?

  • Causality: Strong reducing agents (e.g., LiAlH₄) or high-pressure hydrogenation with Raney Nickel lack chemoselectivity and will readily reduce the -CN group to a primary amine (-CH₂NH₂).

  • Solution: Utilize the optimized telescoped protocol detailed below. By using 10% Pd/C under a mild hydrogen atmosphere (1 atm) in the presence of an amine base, you can selectively reduce the nitro group and hydrogenolyze the C-Cl bond simultaneously, leaving the nitrile completely intact[3].

Section 3: Optimized Experimental Protocol

Telescoped Chemoselective Reduction & Dechlorination

Objective: Direct conversion of 2-chloro-4,6-dimethyl-5-nitronicotinonitrile to 5-amino-4,6-dimethylnicotinonitrile in a single self-validating system.

Materials Required:

  • 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile (1.0 eq, 10 mmol, 2.11 g)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq, 1 mmol, ~1.06 g)

  • Triethylamine (Et₃N) (1.5 eq, 15 mmol, 2.1 mL)

  • Absolute Ethanol (50 mL)

  • Hydrogen gas (Balloon, 1 atm)

Step-by-Step Methodology:

  • Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with 2-chloro-4,6-dimethyl-5-nitronicotinonitrile (2.11 g) and absolute ethanol (50 mL). Stir to form a uniform suspension.

  • Base Addition: Add triethylamine (2.1 mL) via syringe. (Causality Check: Et₃N is critical here. It acts as an HCl scavenger to neutralize the hydrochloric acid generated during the hydrogenolysis of the C-Cl bond. Without it, the generated acid will poison the Pd catalyst and promote hydrolysis of the nitrile group).

  • Catalyst Loading: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (1.06 g) in one portion. (Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is thoroughly blanketed with inert gas).

  • Hydrogenation: Seal the flask with a rubber septum. Evacuate the flask under a light vacuum and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times. Leave the reaction under a positive pressure of H₂ (1 atm balloon).

  • Reaction Monitoring: Stir vigorously at room temperature (20-25°C) for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material spot should disappear, replaced by a highly polar, UV-active spot corresponding to the amine.

  • Workup: Once complete, flush the system with Argon. Filter the crude reaction mixture through a 1-inch pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol (2 x 20 mL) to ensure complete product recovery.

  • Isolation: Concentrate the combined filtrate in vacuo to yield a crude solid.

  • Purification: Recrystallize the crude residue from a minimal amount of hot ethanol/water (8:2) to yield 5-amino-4,6-dimethylnicotinonitrile as a pale yellow crystalline solid.

Section 4: References

  • Title: 5-Amino-4,6-dimethyl-nicotinonitrile | C8H9N3 | CID 247442 - PubChem Source: nih.gov URL:

  • Title: 40548-90-1|5-Amino-4,6-dimethylnicotinonitrile - BLDpharm Source: bldpharm.com URL:

  • Title: 6-Amino-2,4-dimethylnicotinonitrile|CAS 769-27-7 - Benchchem Source: benchchem.com URL:

  • Title: Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted-nicotinonitrile Derivatives Source: rjpbcs.com URL:

Sources

Optimization

Technical Support Center: Troubleshooting 5-Amino-4,6-dimethyl-nicotinonitrile Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 5-Amino-4,6-dimethyl-nicotinonitrile .

This document bypasses generic advice to provide field-proven, mechanistically grounded solutions. Every troubleshooting step and protocol provided here is designed as a self-validating system to ensure your data is robust, reproducible, and artifact-free.

Physicochemical Profiling & Causality

To troubleshoot a molecule, we must first understand its architecture. 5-Amino-4,6-dimethyl-nicotinonitrile is a highly functionalized heterocyclic compound. Its solubility profile is dictated by two competing structural features:

  • High Crystal Lattice Energy ("Brick Dust" Characteristic): The planar aminopyridine-nitrile core facilitates a dense intermolecular hydrogen-bonding network in the solid state (the 5-amino group acts as a strong donor, while the 3-nitrile and pyridine nitrogens act as strong acceptors).

  • Hydrophobicity: The 4,6-dimethyl groups increase the molecule's lipophilicity (LogP) and sterically hinder solvent access to the pyridine nitrogen, drastically reducing aqueous solvation.

Because of these factors, the compound exhibits poor aqueous solubility but can be solubilized in strong hydrogen-bond accepting organic solvents (like DMSO) that disrupt the solid-state lattice 1.

Diagnostic Troubleshooting Workflow

Follow this logical progression to isolate whether your solubility issue is a kinetic artifact of assay preparation or a fundamental thermodynamic limitation of the molecule.

SolubilityWorkflow Start 5-Amino-4,6-dimethyl-nicotinonitrile Solubility Troubleshooting DMSO 1. DMSO Stock Preparation Target: 10-30 mM Start->DMSO Kinetic 2. Kinetic Aqueous Assay Dilution into Buffer DMSO->Kinetic Soluble FailDMSO Insoluble in DMSO Action: Heat/Sonicate DMSO->FailDMSO Insoluble Thermo 3. Thermodynamic Optimization Equilibrium Shake-Flask Kinetic->Thermo No Precipitation FailKinetic Antisolvent Precipitation Action: Co-solvents / pH Adjust Kinetic->FailKinetic Cloud Point Reached Success Proceed to Downstream In Vitro / In Vivo Assays Thermo->Success Equilibrium Reached FailDMSO->DMSO Retry FailKinetic->Kinetic Reformulate

Diagnostic workflow for troubleshooting kinetic and thermodynamic solubility bottlenecks.

Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate immediately upon dilution into my pH 7.4 assay buffer, even though the DMSO stock is perfectly clear? A1: This is a classic case of "antisolvent precipitation" [[2]](). While the compound dissolves readily in DMSO, introducing this concentrated stock into an aqueous medium drastically shifts the solvent polarity. Water cannot adequately solvate the hydrophobic 4,6-dimethyl groups, driving rapid nucleation and the collapse of the supersaturated state 3.

Q2: Can I use pH adjustment to improve its aqueous solubility? A2: Yes, but within specific parameters. The compound contains a weakly basic pyridine nitrogen. While the electron-withdrawing 3-nitrile group lowers the pKa, the electron-donating 5-amino and methyl groups provide a counterbalancing effect. Lowering the assay pH below its pKa protonates the ring nitrogen, converting the molecule into a highly soluble ionized salt 4. Ensure your specific biological assay or cell line can tolerate these acidic conditions before proceeding.

Q3: Should I rely on kinetic or thermodynamic solubility data for this scaffold? A3: It depends on your development stage. Kinetic solubility measures the concentration at which a supersaturated solution (dosed from DMSO) first becomes unstable, which is highly influenced by nucleation kinetics and mixing artifacts 3. Thermodynamic solubility represents the true equilibrium concentration when the most stable crystalline solid sits in contact with a medium for 24-72 hours 5. For early high-throughput screening, kinetic assays are standard; for lead optimization and formulation, thermodynamic shake-flask methods are mandatory.

Quantitative Data: Solvent & Formulation Matrix

Use the following data matrix to select the appropriate solvent system based on your experimental constraints.

Solvent / MediumExpected SolubilityMechanistic RationaleRecommended Intervention
Water (pH 7.4) < 10 µM (Poor)High crystal lattice energy; hydrophobic methyls repel water.Formulate with surfactants (e.g., Tween 80) or cyclodextrins.
Water (pH 3.0) > 100 µM (Moderate)Protonation of the pyridine nitrogen forms a soluble salt.Use acidic buffers if the downstream assay tolerates low pH.
DMSO (100%) > 20 mM (High)Strong H-bond acceptor disrupts the solid-state lattice 1.Use as primary stock solvent; apply sonication if needed.
Cell Culture Media 10 - 50 µM (Variable)Protein binding (e.g., to BSA) may artificially increase apparent solubility.Limit final DMSO concentration to <1% to prevent cytotoxicity.

Self-Validating Experimental Protocols

To ensure data integrity, do not rely on single-point measurements. The following protocols incorporate internal controls and orthogonal validation steps.

Protocol 1: High-Throughput Kinetic Solubility Assay (DMSO to Aqueous)

Purpose: To determine the precipitation threshold (cloud point) of 5-Amino-4,6-dimethyl-nicotinonitrile in assay buffer. Self-Validation Mechanism: Incorporates both light scattering (nephelometry) and LC-UV quantification to prevent false positives from colloidal aggregates.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Control Step: Include a highly soluble control (e.g., Propranolol) and a poorly soluble control (e.g., Amiodarone) in parallel.

  • Serial Dilution: Create a 10-point linear serial dilution of the DMSO stock [[5]]().

  • Aqueous Transfer: Transfer aliquots into a 96-well plate containing pH 7.4 phosphate buffer. Ensure the final DMSO concentration remains strictly ≤ 2%.

  • Incubation: Shake the plate at 25°C for 2 hours to allow metastable states to settle 5.

  • Nephelometry Detection: Measure precipitate appearance via laser nephelometry (light scattering).

  • Orthogonal Validation (LC-UV): Centrifuge the plate at 3,000 x g for 15 minutes. Sample the clarified supernatant and quantify the dissolved compound via LC-UV against a separately built calibration curve 5.

Protocol 2: Thermodynamic Shake-Flask Equilibrium Assay

Purpose: To determine the maximum equilibrium solubility of the lowest-energy crystalline phase. Self-Validation Mechanism: Includes recovery checks for plastic adsorption and XRPD analysis to confirm phase stability.

  • Solid Addition: Add excess solid crystalline 5-Amino-4,6-dimethyl-nicotinonitrile (e.g., 2-4 µmoles) into glass vials containing 1 mL of target buffered media 5.

  • Equilibration: Agitate the vials at 37°C for 24 to 72 hours. Longer incubations are required to ensure slow converters reach true equilibrium 3.

  • Phase Separation: Centrifuge the suspension to avoid disturbing the sediment, followed by low-binding filtration (e.g., Millipore Multiscreen) [[5]](). Control Step: Perform recovery checks by spiking a known concentration through the filter to quantify adsorption losses 3.

  • Solid-State Verification: Recover the remaining solid sediment and analyze via X-ray Powder Diffraction (XRPD) to ensure the crystal form has not converted to a less soluble polymorph during equilibration.

  • Quantification: Analyze the clarified supernatant using a stability-indicating LC-MS/MS method 3.

Sources

Troubleshooting

Optimizing reaction conditions for 5-Amino-4,6-dimethyl-nicotinonitrile derivatives

Welcome to the Technical Support Center for 5-Amino-4,6-dimethyl-nicotinonitrile (5-AMN) Derivatives . As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Amino-4,6-dimethyl-nicotinonitrile (5-AMN) Derivatives .

As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in mastering the synthesis, derivatization, and troubleshooting of the 5-AMN scaffold[1]. Highly substituted pyridines are privileged structures in medicinal chemistry, often serving as critical precursors for complex fused heterocycles like pyrido[2,3-d]pyrimidines[2].

This guide moves beyond basic recipes; it explores the mechanistic causality behind each protocol to ensure your experimental workflows are self-validating and highly reproducible.

Pathway & Workflow Overview

Before troubleshooting, it is critical to understand the logical flow of the synthesis. The construction of the 5-AMN core typically relies on a multicomponent reaction (MCR), followed by targeted derivatization[3].

SynthesisWorkflow Start Starting Materials (Ketone + Malononitrile) Knoevenagel Step 1: Knoevenagel Condensation (Ethanol, RT, 30 min) Start->Knoevenagel Michael Step 2: Michael Addition (Ammonium Acetate, 80°C) Knoevenagel->Michael Cyclization Step 3: Cyclization & Aromatization (Intramolecular) Michael->Cyclization Product 5-Amino-4,6-dimethyl- nicotinonitrile Core Cyclization->Product Derivatization Derivatization (e.g., POCl3 + Carboxylic Acid) Product->Derivatization Final Pyrido[2,3-d]Pyrimidine Derivatives Derivatization->Final

Caption: Experimental workflow for synthesizing and derivatizing 5-amino-4,6-dimethyl-nicotinonitrile.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . By monitoring specific visual and chromatographic cues, you can confirm the mechanistic success of each step in real-time.

Protocol A: One-Pot Multicomponent Synthesis of the 5-AMN Core

Mechanistic Rationale: This method utilizes a one-pot cascade. Ammonium acetate is deliberately chosen because it acts as both the essential nitrogen source for the pyridine ring and a mild base catalyst to drive the initial Knoevenagel condensation[3].

  • Initiation: In a 50 mL round-bottom flask, dissolve malononitrile (1.0 equiv) and the corresponding aliphatic/aromatic ketone (1.0 equiv) in absolute ethanol (10 mL). Stir for 10 minutes at room temperature.

  • Amine Addition: Add ammonium acetate (1.5 equiv) to the mixture.

  • Cyclization & Aromatization: Heat the reaction mixture to reflux (80°C) for 3–5 hours. Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly UV-active malononitrile spot indicates successful Michael addition.

  • Work-up: Cool the mixture to room temperature and pour it over crushed ice (50 g). Causality: The sudden drop in temperature and solvent polarity forces the hydrophobic pyridine core to crash out of solution, halting any further side reactions.

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from hot ethanol.

Protocol B: Cyclocondensation to Pyrido[2,3-d]pyrimidines

Mechanistic Rationale: Fusing a pyrimidine ring onto the 5-AMN core requires overcoming a high activation energy barrier. Phosphoryl chloride (POCl₃) is used to dehydrate the carboxylic acid into a highly reactive acyl chloride in situ, while simultaneously chlorinating the intermediate to force the ring closure between the ortho-amino and cyano groups[2].

  • Activation: Suspend the synthesized 5-AMN derivative (1.0 equiv) in an excess of the desired carboxylic acid (e.g., acetic acid or propionic acid, 20 mL)[2].

  • Chlorination: Under a fume hood, carefully add POCl₃ (10 mL) dropwise.

  • Reflux: Heat the mixture to reflux for 5–6 hours. Self-Validation: The reaction transitions from a heterogeneous suspension to a homogeneous dark solution as the fused bicyclic system forms.

  • Quenching & Isolation: Slowly pour the cooled mixture into cold water (400 mL) to safely quench unreacted POCl₃. Filter the resulting precipitate, wash thoroughly with water to neutralize residual acid, and recrystallize from methanol[2].

Optimization & Troubleshooting FAQs

When scaling up or modifying the 5-AMN scaffold, deviations are common. Use the logic tree and Q&A below to diagnose and resolve experimental failures.

TroubleshootingTree Issue Issue: Low Yield or Impure Product CheckTLC Diagnostic: Check TLC Profile Issue->CheckTLC MultipleSpots Observation: Multiple Spots (Side Reactions) CheckTLC->MultipleSpots Smearing Observation: Smearing (Degradation) CheckTLC->Smearing Incomplete Observation: Starting Material Remains CheckTLC->Incomplete Action1 Action: Optimize Temp/Time Reduce equivalents MultipleSpots->Action1 Action2 Action: Purify Reagents Use Inert Atmosphere Smearing->Action2 Action3 Action: Increase Catalyst Extend Reaction Time Incomplete->Action3

Caption: Logical troubleshooting tree for resolving low yields in pyridine derivative synthesis.

Q: Why am I observing incomplete cyclization during the multicomponent synthesis of the 5-AMN core? A: Incomplete cyclization usually stems from insufficient basicity or premature precipitation of the Michael adduct. If the reaction stalls at the enamine intermediate, the intramolecular nucleophilic attack on the nitrile group cannot proceed[3]. Solution: Increase the ammonium acetate equivalents to 2.0, or introduce a catalytic amount of a solid base like Mg-Al hydrotalcite (10 mol%) to drive the aromatization step[4].

Q: My derivatization reaction with POCl₃ is yielding a black, tarry substance instead of a clean precipitate. What went wrong? A: This indicates thermal degradation or polymerization, often caused by localized overheating during the exothermic addition of POCl₃, or the presence of trace moisture. POCl₃ reacts violently with water, generating HCl gas which can degrade the sensitive amino groups before cyclization occurs. Solution: Ensure all glassware is oven-dried. Add the POCl₃ strictly at 0°C using an ice bath before gradually warming the system to reflux[2].

Q: How can I optimize the reaction time and yield for the primary pyridine core without using harsh conditions? A: The standard thermal method in ethanol is reliable but slow. Recent advancements in MCRs demonstrate that switching to heterogeneous nanocatalysts or ionic liquids drastically alters the reaction kinetics by stabilizing charged intermediates[4]. See the optimization table below for field-proven parameters.

Quantitative Data: Optimization of MCR Conditions for Pyridine Core Synthesis
Catalyst SystemSolventTemperatureTime (h)Expected Yield (%)Mechanistic Advantage
None (Thermal)EthanolReflux (80°C)12 - 2435 - 45Baseline; relies solely on thermal activation.
Ammonium AcetateEthanolReflux (80°C)3 - 570 - 80Mild base; acts as dual nitrogen source and catalyst.
Mg-Al HydrotalciteSolvent-free100°C1 - 285 - 95High surface basicity; drives rapid intramolecular cyclization[4].
[bmIm]OH (Ionic Liq)NoneRoom Temp2 - 388 - 92Green solvent; stabilizes highly polar transition states.

References[1] PubChem. "5-Amino-4,6-dimethyl-nicotinonitrile | C8H9N3 | CID 247442". National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/247442[2] "Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives". ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.5c10907[3] Visbal, R., Graus, S., Herrera, R. P., & Gimeno, M. C. "Gold Catalyzed Multicomponent Reactions beyond A3 Coupling". Molecules (MDPI). URL: https://www.mdpi.com/1420-3049/23/9/2255[4] Kamali, F., et al. "Multicomponent one pot synthesis of substituted pyridines with a highly active and recyclable hydrotalcite-lanthanum nanocatalyst". Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis). URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2024.2420006

Sources

Optimization

Reducing byproducts in 5-Amino-4,6-dimethyl-nicotinonitrile reactions

Welcome to the Technical Support Center for the synthesis and optimization of 5-Amino-4,6-dimethylnicotinonitrile (CAS: 40548-90-1). As an aminocyanopyridine derivative, this compound is a highly valuable building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-Amino-4,6-dimethylnicotinonitrile (CAS: 40548-90-1).

As an aminocyanopyridine derivative, this compound is a highly valuable building block in medicinal chemistry, particularly in the design of kinase inhibitors. The most robust and scalable synthetic route to this compound is the chemoselective reduction of its precursor, 5-nitro-4,6-dimethylnicotinonitrile . However, the presence of the highly reactive nitrile (-CN) group introduces significant chemoselectivity challenges.

This guide is designed to help researchers understand the mechanistic causality behind byproduct formation, optimize their reaction conditions, and troubleshoot common experimental failures.

Part 1: Mechanistic Workflow & Causality

The primary challenge in synthesizing 5-amino-4,6-dimethylnicotinonitrile lies in differentiating the reducible nitro (-NO₂) group from the reducible and hydrolyzable nitrile (-CN) group [1]. Standard reduction methods often fail to achieve this chemoselectivity, leading to complex mixtures.

  • Over-reduction: Nitriles can be catalytically hydrogenated to primary amines (aminomethyl byproducts) under harsh conditions.

  • Hydrolysis: Nitriles are highly susceptible to acid- or base-catalyzed hydration, converting them into amides.

  • Incomplete Reduction: Insufficient electron transfer leaves reactive nitroso or hydroxylamine intermediates.

Workflow SM 5-Nitro-4,6-dimethylnicotinonitrile (Starting Material) Cond Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O) SM->Cond Neutral/Mild Conditions OverRed Over-Reduction (Aminomethyl Byproduct) SM->OverRed Harsh H2 / Pd/C Hydrolysis Hydrolysis (Amide Byproduct) SM->Hydrolysis Strong Acid (HCl) Incomplete Incomplete Reduction (Hydroxylamine) SM->Incomplete Insufficient Reagent Target 5-Amino-4,6-dimethylnicotinonitrile (Target Product) Cond->Target Chemoselective

Figure 1: Reaction pathways and byproduct formation during chemoselective nitro reduction.

Part 2: Self-Validating Experimental Protocol

To avoid the byproducts outlined above, we recommend a mild, semi-heterogeneous reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This system provides the necessary electron transfer for nitro reduction without the harsh acidic protons that trigger nitrile hydrolysis [2].

Step-by-Step Methodology
  • Reaction Assembly: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 5-nitro-4,6-dimethylnicotinonitrile in 80 mL of an Ethanol/Water mixture (4:1 v/v).

    • Causality: The 4:1 ratio ensures complete solvation of the organic substrate while providing sufficient aqueous volume to dissolve the NH₄Cl proton source.

  • Reagent Loading: Add 50.0 mmol (5.0 eq) of Iron powder (325 mesh) and 20.0 mmol (2.0 eq) of solid NH₄Cl.

  • Thermal Activation: Equip the flask with a reflux condenser and stir vigorously (≥500 RPM) at 80°C for 2 hours.

    • Causality: Iron reduction is a heterogeneous surface reaction. High shear mixing prevents iron agglomeration and ensures continuous mass transfer. The mild acidity of NH₄Cl (pH ~6) prevents acid-catalyzed hydration of the nitrile group.

  • In-Process Self-Validation: Spot the reaction mixture on a silica TLC plate (Eluent: 50% EtOAc/Hexanes).

    • Validation Check: The starting material (dark spot under 254 nm UV) should be entirely consumed. The target product will appear as a highly fluorescent blue spot under 254 nm UV due to the newly formed conjugated aminopyridine system.

  • Workup: Filter the hot reaction mixture through a tightly packed pad of Celite to remove iron oxides.

    • Causality: Filtering while hot prevents the product from co-precipitating and crystallizing on the Celite pad.

  • Isolation: Concentrate the filtrate in vacuo to remove ethanol, extract the aqueous residue with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and evaporate to yield the pure product.

Part 3: Troubleshooting & FAQ

Q1: My isolated yield is low, and LC-MS shows a major byproduct with a mass of m/z 166 [M+H]⁺. What happened? A1: You are observing the hydrolysis byproduct, 5-amino-4,6-dimethylnicotinamide. The target mass for your product is 148.2 [M+H]⁺. A mass of 166 indicates the addition of water (+18 Da) across the nitrile bond. Causality: This occurs if you used strongly acidic conditions (e.g., SnCl₂/HCl or Fe/HCl). The acid protonates the nitrile nitrogen, making the adjacent carbon highly susceptible to nucleophilic attack by water. Switch to the neutral Fe/NH₄Cl protocol.

Q2: My reaction yielded a highly polar byproduct with m/z 152[M+H]⁺. What went wrong? A2: This is 5-amino-4,6-dimethyl-3-(aminomethyl)pyridine, resulting from the over-reduction of the nitrile group to a primary amine (+4 Da). Causality: Using non-selective catalytic hydrogenation (e.g., Pd/C with H₂ gas) or strong hydride donors (like LiAlH₄) will indiscriminately reduce both the nitro and nitrile groups. Nitriles require chemoselective catalysts (like Pt(II) on MWCNTs) or mild metal-mediated conditions to remain intact [2].

Q3: The reaction stalled at 50% conversion. Adding more iron didn't help, and TLC shows an intense yellow spot. A3: The iron surface has likely passivated, leaving you with an incomplete reduction intermediate (hydroxylamine). Causality: In heterogeneous reductions, impermeable iron oxide layers can form on the metal surface, halting electron transfer. Ensure you are using fine mesh iron (325 mesh) and maintain vigorous mechanical stirring. If stalling persists, add a catalytic amount of acetic acid (0.1 eq) to mildly etch the iron surface without dropping the pH low enough to trigger nitrile hydrolysis.

Q4: Why is my product contaminated with a deep orange/red impurity? A4: This indicates the formation of azo or azoxy dimers. Causality: Under alkaline reduction conditions, nitroso and hydroxylamine intermediates can condense with one another. Ensure your reaction pH remains slightly acidic to neutral (pH 5–7) by strictly controlling the NH₄Cl equivalents, and avoid using strong bases (like NaOH) during the extraction phase.

Part 4: Quantitative Data & Condition Profiling

To further illustrate the necessity of condition control, the table below summarizes the expected outcomes when applying various standard reduction systems to 5-nitro-4,6-dimethylnicotinonitrile.

Table 1: Quantitative Comparison of Reduction Conditions and Byproduct Profiles

Reducing SystemSolvent / TempTarget Yield (%)Major ByproductByproduct Yield (%)
Pd/C, H₂ (50 psi) MeOH / 25°C15%Aminomethyl (Over-reduction)75%
SnCl₂, HCl (conc.) EtOH / 80°C45%Nicotinamide (Hydrolysis)40%
NaBH₄, NiCl₂ MeOH / 0°C85%Boron-complexes / Dimers<5%
Fe, NH₄Cl EtOH:H₂O / 80°C92% Hydroxylamine (Incomplete)<2%

References

  • Khorramabadi, H., et al. "Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst." RSC Advances, 2020.[Link]

  • Rezaei, S. J. T., et al. "Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions." Industrial & Engineering Chemistry Research, 2017.[Link]

Troubleshooting

Technical Support Center: Chromatography &amp; Isolation of 5-Amino-4,6-dimethyl-nicotinonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation, purification, and chromatographic analysis of 5-Amino-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation, purification, and chromatographic analysis of 5-Amino-4,6-dimethyl-nicotinonitrile .

Because of its specific electronic push-pull system—featuring basic nitrogen atoms and a polar nitrile group—this compound presents unique challenges in both normal-phase and reverse-phase chromatography. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations for method optimization.

Physicochemical Profiling

Before developing a chromatographic method, it is critical to understand the intrinsic properties of the analyte. The table below summarizes the quantitative data and its direct impact on chromatographic behavior.

PropertyValueChromatographic Implication
IUPAC Name 5-amino-4,6-dimethylpyridine-3-carbonitrile[1]N/A
Molecular Weight 147.18 g/mol [1]Small molecule; requires high-resolution stationary phases for separation from low-MW impurities.
LogP (XLogP3) 0.7[1]Highly polar/hydrophilic; predicts weak retention on standard hydrophobic C18 columns.
Functional Groups Pyridine ring, primary amine, nitrileMultiple basic/polar sites; high risk of secondary ion-exchange interactions with silica matrices.

Reverse-Phase HPLC (RP-HPLC) Troubleshooting

Q: My compound elutes in the void volume on a standard C18 column. How can I increase retention? A: With a LogP of 0.7[1], 5-Amino-4,6-dimethyl-nicotinonitrile is highly hydrophilic. Standard C18 columns rely on hydrophobic partitioning, which is insufficient for this molecule.

  • Causality: The high polarity prevents the molecule from partitioning effectively into the hydrophobic alkyl chains of the stationary phase.

  • Solution: Decrease the organic modifier in your mobile phase to as low as 2–5%. If retention (k') remains below 2.0, switch to an Aqueous C18 (AQ-C18) column designed to prevent phase collapse under 100% aqueous conditions, or transition entirely to Hydrophilic Interaction Liquid Chromatography (HILIC).

Q: I am observing severe peak tailing and broad peaks. What causes this, and how do I fix it? A: Tailing is a classic sign of strong, undesirable secondary interactions between the basic analyte and the stationary phase[2].

  • Causality: The basic pyridine nitrogen and the 5-amino group undergo ion-exchange interactions with accessible, unreacted silanols on the silica surface. Normal silanols have a pKa of approximately 7, but their acidity can be increased by trace metal impurities in the silica matrix[3].

  • Solution: Lower the mobile phase pH to ~2.0 using acidic additives. Studies show that utilizing formic acid (up to 2%) fully protonates basic analytes and neutralizes acidic silanols, significantly reducing peak tailing for polar compounds[4]. Alternatively, use a highly end-capped column specifically designed for basic compounds.

RP-HPLC Method Development Workflow

HPLC_Workflow Start Analyze 5-Amino-4,6-dimethyl-nicotinonitrile Retention Adequate Retention (k' > 2)? Start->Retention LowRet Decrease % Organic or use HILIC Retention->LowRet No PeakShape Good Peak Symmetry (Tf < 1.5)? Retention->PeakShape Yes Tailing Silanol Interactions (Peak Tailing) PeakShape->Tailing No Success Optimized Method Ready for Validation PeakShape->Success Yes FixTailing 1. Low pH buffer (0.1% FA) 2. Add modifier (TEA) Tailing->FixTailing FixTailing->PeakShape Re-evaluate

RP-HPLC Method Development Decision Tree for Aminopyridines.

Protocol 1: Self-Validating RP-HPLC Optimization for Aminopyridines
  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The low pH ensures silanol suppression[4].

  • Column Equilibration: Flush a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) with 98% A / 2% B for 15 column volumes.

  • Gradient Elution Setup: Run a shallow gradient from 2% B to 40% B over 15 minutes. This accommodates the low LogP[1] while ensuring elution of any hydrophobic synthetic byproducts.

  • System Suitability Testing (SST): Inject a reference standard. Calculate the Tailing Factor (Tf) at 5% peak height. Validation check: If Tf > 1.5, the column end-capping is insufficient or degraded; replace the column or increase Formic Acid concentration.

Normal Phase / Flash Chromatography Troubleshooting

Q: During silica gel flash chromatography, the compound streaks badly across the TLC plate and co-elutes with impurities. How do I achieve a tight band? A:

  • Causality: Just as in HPLC, the basic nature of the aminopyridine motif causes it to interact strongly with the acidic silica gel matrix via hydrogen bonding and acid-base interactions[2].

  • Solution: Add a basic modifier to your eluent system. A small amount of Triethylamine (TEA) or ammonium hydroxide will competitively bind to the acidic sites on the silica gel, preventing the analyte from sticking and leading to sharper elution bands[2].

Protocol 2: Modified Silica Gel Flash Chromatography Isolation
  • TLC Solvent Screening: Test various solvent mixtures (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol). Once a system providing an Rf of ~0.3 is found, add 0.5% to 1.0% Triethylamine (TEA) to the mixture[2].

  • Column Packing (Neutralization): Slurry pack the silica gel column using the TEA-modified initial eluent. Flush the column with 2-3 column volumes of the modified eluent to ensure all acidic silanol sites are pre-neutralized by the TEA.

  • Sample Loading: Because polar aminopyridines often have poor solubility in non-polar loading solvents, dry-load the crude mixture. Dissolve the sample in a volatile solvent (e.g., Methanol), add a small amount of Celite or silica, and evaporate to a free-flowing powder. Load this powder onto the top of the column bed.

  • Elution & Monitoring: Elute using the modified solvent system. Monitor fractions via UV detection at ~254 nm. Validation check: Spot fractions on a TLC plate; the presence of TEA in the eluent should yield distinct, circular spots rather than vertical streaks.

LC-MS Considerations

Q: I am using LC-MS to track the isolation, but my signal is completely suppressed when I use phosphate buffers to fix peak tailing. A:

  • Causality: The traditional way of reducing tailing in LC-UV is using phosphate buffers, but these are non-volatile. In the MS electrospray ionization (ESI) source, non-volatile salts precipitate, physically blocking the orifice and causing severe ion suppression[4].

  • Solution: Switch to volatile mobile phase additives. Formic acid (0.1% - 2%) is highly compatible with MS detection and effectively reduces chromatographic tailing for basic, polar compounds without suppressing the ionization signal[4].

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Amino-4,6-dimethyl-nicotinonitrile Coupling

Welcome to the Advanced Technical Support Center. This guide is engineered for scientists and drug development professionals facing critical bottlenecks in the coupling of 5-Amino-4,6-dimethyl-nicotinonitrile (IUPAC: 5-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for scientists and drug development professionals facing critical bottlenecks in the coupling of 5-Amino-4,6-dimethyl-nicotinonitrile (IUPAC: 5-amino-4,6-dimethylpyridine-3-carbonitrile)[1].

The Steric and Electronic Bottleneck

Working with this specific aminopyridine presents a dual challenge:

  • Steric Hindrance: The primary amine at the C5 position is flanked by two ortho-methyl groups (C4 and C6). This creates a severe steric shield, preventing the amine from easily approaching electrophilic centers or transition metal catalysts.

  • Electronic Deactivation: The pyridine nitrogen and the C3-cyano group strongly withdraw electron density from the aromatic system, severely reducing the nucleophilicity of the C5-amine lone pair.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: Why do standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, BINAP, Cs₂CO₃) fail completely with this substrate?

A: Standard bidentate ligands like BINAP cannot adequately stabilize the highly crowded transition state required for the amine to coordinate to the Palladium(II) center[2]. Because the amine is both bulky and poorly nucleophilic, the oxidative addition complex (Pd-Ar-X) stalls. Without rapid amine coordination, the Pd complex undergoes competitive side reactions (e.g., protodehalogenation). Overcoming this requires sterically demanding, electron-rich dialkylbiaryl phosphines (e.g., t BuBrettPhos) or DalPhos variants that force the formation of the critical Pd-amido complex while accelerating the final reductive elimination step[3].

Q2: How does base selection dictate the success of the C-N coupling?

A: The choice of base is a tightrope walk. Strong bases like NaO t Bu are typically excellent for Buchwald-Hartwig aminations but can cause hydrolysis or nucleophilic attack on the sensitive C3-cyano group of your substrate. Conversely, mild bases like K₃PO₄ or Cs₂CO₃ often lack the thermodynamic driving force to deprotonate the highly hindered palladium-amine intermediate. Solution: Use LiHMDS (Lithium hexamethyldisilazide). It is a strong, non-nucleophilic base that effectively deprotonates the hindered amine without attacking the nitrile group.

Q3: Why is standard peptide coupling (HATU/EDC) yielding <10% for N-acylation?

A: Standard coupling reagents rely on forming a tetrahedral intermediate that is extremely sensitive to steric bulk. The ortho-methyl groups physically block the approach of the activated ester. Solution: Bypass the tetrahedral bottleneck by using highly reactive acyl chlorides. Crucially, use 2,6-lutidine as your base/acid scavenger instead of pyridine or triethylamine. 2,6-lutidine is sterically hindered and does not form a stable, unreactive acylpyridinium intermediate, leaving the acyl chloride fully available for direct attack by your hindered amine[4].

Visualizing the Workflows

Buchwald-Hartwig Catalytic Bottleneck

The diagram below illustrates the catalytic cycle, highlighting where 5-amino-4,6-dimethyl-nicotinonitrile causes the reaction to stall and how specialized ligands overcome it.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)XL Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination STALL POINT (Steric Clash) OxAdd->AmineCoord + 5-Amino-4,6-dimethyl-nicotinonitrile Deprot Deprotonation Pd(II)(Ar)(NHR)L AmineCoord->Deprot + LiHMDS (Overcomes weak nucleophilicity) RedElim Reductive Elimination Product Release Deprot->RedElim Accelerated by tBuBrettPhos RedElim->Pd0 - Coupled Product

Caption: Buchwald-Hartwig catalytic cycle emphasizing the steric bottleneck at the amine coordination step.

N-Acylation Logic Matrix

Acylation Start 5-Amino-4,6-dimethyl- nicotinonitrile PathA Standard Coupling (HATU / EDC / DIPEA) Start->PathA PathB Acyl Chloride + 2,6-Lutidine Start->PathB PathC Deprotonation (NaH) + Electrophile Start->PathC Fail Failure (<10% Yield) PathA->Fail Steric Clash Success1 Moderate Yield (50-70%) PathB->Success1 Direct Attack Success2 High Yield (>85%) PathC->Success2 Amide Anion Formation

Caption: Strategic workflow for N-acylation of sterically hindered aminopyridines.

Self-Validating Experimental Protocols

Protocol A: Sterically Demanding Buchwald-Hartwig Amination

Self-Validation Principle: The reaction mixture should transition from a dark red/brown (active Pd(0) generation) to a homogeneous yellow/orange solution. If the solution turns opaque black within 30 minutes, the catalyst has decomposed into palladium black due to failed amine coordination.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 5-amino-4,6-dimethyl-nicotinonitrile (1.0 equiv), the aryl halide (1.2 equiv), t BuBrettPhos Pd G3 precatalyst (5 mol%), and t BuBrettPhos ligand (5 mol%).

  • Base Addition: Add anhydrous LiHMDS (1.5 equiv) as a solid. Note: Avoid liquid solutions of LiHMDS if exact stoichiometry and extreme anhydrous conditions are critical.

  • Solvent: Add anhydrous, degassed 1,4-dioxane (to reach 0.2 M concentration). Seal the tube.

  • Reaction: Heat the mixture at 90 °C for 12–18 hours under vigorous stirring.

  • Validation & Quench: Cool to room temperature. The presence of a clear orange/brown solution indicates a stable catalytic cycle. Quench with saturated aqueous NH₄Cl (to neutralize excess LiHMDS) and extract with EtOAc.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc). The cyano group is easily tracked via IR spectroscopy (~2220 cm⁻¹) to confirm product integrity.

Protocol B: High-Yield N-Acylation via Pre-Deprotonation

Self-Validation Principle: The evolution of hydrogen gas (bubbling) upon NaH addition confirms the formation of the highly reactive amide anion.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 5-amino-4,6-dimethyl-nicotinonitrile (1.0 equiv) in anhydrous THF (0.1 M) under argon at 0 °C.

  • Activation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Stir for 30 minutes at 0 °C until gas evolution ceases. The solution will turn deep yellow/orange, validating the formation of the nucleophilic anion.

  • Electrophile Addition: Dropwise add the desired acyl chloride or anhydride (1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Carefully quench with ice water. Extract with DCM, dry over Na₂SO₄, and concentrate.

Quantitative Data: Condition Optimization Summary

The following table summarizes expected outcomes based on historical optimization of highly hindered aminopyridine couplings. Use this as a matrix to select your initial reaction conditions.

Reaction TypeCatalyst / ReagentBase / ScavengerSolventTemp (°C)Expected YieldPrimary Failure Mode
Buchwald-Hartwig Pd(OAc)₂ / BINAPCs₂CO₃Toluene100< 5%Catalyst death (Pd black)
Buchwald-Hartwig XPhos Pd G2NaO t BuDioxane9015 - 20%Nitrile hydrolysis / cleavage
Buchwald-Hartwig t BuBrettPhos Pd G3LiHMDSDioxane9075 - 85% Optimal Conditions
N-Acylation HATUDIPEADMF25< 10%Steric repulsion
N-Acylation Acyl ChloridePyridineDCM2520 - 30%Unreactive intermediate
N-Acylation Acyl Chloride2,6-LutidineDCM4060 - 70% Optimal for mild conditions
N-Acylation NaH (Pre-deprot.)NoneTHF0 to 25> 85% Optimal for robust electrophiles

References

  • National Center for Biotechnology Information. "5-Amino-4,6-dimethyl-nicotinonitrile | C8H9N3 | CID 247442." PubChem Compound Summary. Available at: [Link]

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Stradiotto, M., et al. "Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands." ResearchGate. Available at: [Link]

  • Abramovitch, R. A., et al. "A Mild Method for the Formation and in Situ Reaction of Imidoyl Chlorides: Conversion of Pyridine-1-oxides to 2-Aminopyridine Amides." Organic Letters, American Chemical Society. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 5-Amino-4,6-dimethyl-nicotinonitrile vs. Alternative Pyridine-3-carbonitrile Derivatives

Executive Summary Pyridine-3-carbonitrile derivatives are privileged scaffolds in modern drug discovery, heavily utilized in the development of kinase inhibitors, antimicrobial agents, and cytoprotective compounds[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine-3-carbonitrile derivatives are privileged scaffolds in modern drug discovery, heavily utilized in the development of kinase inhibitors, antimicrobial agents, and cytoprotective compounds[1][2]. Within this diverse chemical space, 5-Amino-4,6-dimethyl-nicotinonitrile (5-ADN) [3] and its positional isomers (e.g., 6-amino-2,4-dimethylnicotinonitrile) represent highly substituted, low-molecular-weight analogs[4].

This guide provides an objective, data-driven comparison between the 5-ADN scaffold and other prominent pyridine-3-carbonitrile derivatives (such as 2-thioxo and fused bicyclic analogs). By dissecting the structural causality behind their biological performance, this document aims to guide researchers in selecting the optimal scaffold for targeted drug development.

Structural and Mechanistic Divergence

The biological efficacy of pyridine-3-carbonitriles relies on their ability to act as ATP-competitive inhibitors or DNA intercalators[2][4]. The specific functional group substitutions dictate the mechanism of action:

  • The Core Scaffold: The nitrogen atom of the pyridine ring and the cyano group (-C≡N) at position 3 act as critical hydrogen bond acceptors. In kinase targets like PIM-1, these groups interact directly with the hinge region (e.g., Proline 123), anchoring the molecule within the ATP-binding pocket[2].

  • 5-ADN Specifics (Sterics & Donors): In 5-Amino-4,6-dimethyl-nicotinonitrile, the amino group at C5 introduces a potent hydrogen bond donor. Crucially, the methyl groups at C4 and C6 are not merely structural fillers; they dictate the dihedral angle of binding and provide essential hydrophobic contacts within the lipophilic pockets of kinase active sites[3][4]. This steric profile restricts rotational freedom, often enhancing selectivity for specific kinases (such as MAPKAPK-2 or PIM-1) over off-target proteins[4].

  • Alternative Derivatives (Thioxo & Fused Analogs): In contrast, 2-thioxopyridine-3-carbonitriles introduce a bulky, polarizable sulfur atom, which alters the electron density of the ring and serves as a synthetic precursor for thieno[2,3-b]pyridines[1]. Fused derivatives (e.g., pyrazolo-pyridines or pyrano-pyridines) expand the planar surface area, increasing the potential for DNA intercalation but often reducing the flexibility needed to navigate narrow kinase binding clefts[5].

G A Pyridine-3-carbonitrile Derivatives B ATP-Competitive Binding (Hinge Region) A->B Target Engagement C PIM-1 Kinase Inhibition B->C Blockade D Downregulation of Survival Proteins C->D Signal Transduction E Caspase 3/7 Activation D->E Trigger F Apoptosis in Cancer Cells E->F Execution

Mechanism of PIM-1 kinase inhibition and apoptosis induction by pyridine-3-carbonitriles.

Comparative Performance Data

To objectively evaluate these scaffolds, the following table synthesizes quantitative performance metrics across different biological targets based on recent pharmacological evaluations[1][4][6][7][8].

Derivative ClassKey Structural FeaturePrimary Biological TargetTypical Efficacy RangePrimary Mechanism of Action
5-ADN & Isomers C5-Amino, C4/C6-DimethylPIM-1 / MAPKAPK-2 KinasesIC₅₀: 15 – 50 nMATP-competitive hinge binding via H-bond donor/acceptor pairing[4][8].
2-Thioxo Derivatives C2-Thioxo groupAntimicrobial (Gram +/-)MIC: 12.5 – 50 µg/mLDNA gyrase inhibition and bacterial membrane disruption[1].
Fused Analogs Thieno/Pyrano-pyridine coreMCF-7 / HepG2 Cell LinesIC₅₀: 20 – 45 µMApoptosis induction via Caspase 3/7 activation and DNA intercalation[5][7].
Acetamide Derivatives N-substituted acetamidesNQO1 EnzymeWeak to ModerateCytoprotective electrophilic stress response[6].

Experimental Workflows (Self-Validating Protocols)

Trustworthiness in drug development requires reproducible, self-validating experimental systems. The following protocols outline the synthesis and biological screening of 5-ADN analogs, incorporating critical quality control (QC) checkpoints.

Protocol A: Multi-Component Synthesis of 5-ADN Analogs

This protocol utilizes a one-pot Knoevenagel condensation followed by a Thorpe-Ziegler cyclization.

  • Reaction Setup: In a round-bottom flask, combine the appropriate aliphatic ketone (e.g., acetylacetone) (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.

  • Catalysis: Introduce a catalytic amount of piperidine (0.1 eq). Causality: The secondary amine acts as a mild base to deprotonate malononitrile, initiating the condensation while avoiding the over-alkylation or degradation pathways often triggered by stronger alkali bases[5][8].

  • Cyclization: Reflux the mixture for 6–8 hours. The intermediate undergoes an intramolecular Thorpe-Ziegler cyclization to form the pyridine ring[7].

  • Validation (QC): Monitor reaction completion via TLC. Pour the mixture into ice water, filter the precipitate, and recrystallize from ethanol.

    • Self-Validation: Confirm the structure using FT-IR (verifying the sharp -C≡N stretch at ~2200 cm⁻¹ and primary amine N-H stretches at ~3300-3400 cm⁻¹) and ¹H-NMR (confirming the distinct methyl singlets at C4 and C6)[3][5].

Protocol B: In Vitro PIM-1 Kinase Inhibition Assay

To validate the ATP-competitive nature of the synthesized derivatives.

  • Enzyme Preparation: Incubate recombinant PIM-1 kinase with the synthesized 5-ADN derivative in a standardized kinase assay buffer containing ATP and a specific peptide substrate[2].

  • Concentration Gradient: Test the compound across a 10-point concentration gradient (e.g., 1 nM to 10 µM) in triplicate to establish a robust dose-response curve.

  • Detection: Utilize a luminescent ATP detection assay (e.g., Kinase-Glo). Causality: As the kinase reaction proceeds, ATP is depleted. The luminescence signal is directly proportional to the remaining ATP, inversely correlating with kinase activity[8].

  • Validation (QC): Include Staurosporine as a positive control and DMSO as a vehicle control[8]. Calculate the IC₅₀ using non-linear regression analysis. Generate a Lineweaver-Burk plot to definitively confirm the ATP-competitive inhibition mechanism[2].

G S1 Multi-Component Condensation S2 Thorpe-Ziegler Cyclization S1->S2 Base Catalysis S3 Purification & Characterization S2->S3 Precipitation S4 In Vitro Kinase Screening S3->S4 Lead Compounds S5 Cell Viability Assay S4->S5 IC50 Determination

Self-validating experimental workflow from synthesis to in vitro biological screening.

References

  • Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxaJ-wrjct3NhnltCAFz-C4Ez13IQI7XZnzEA7p-GClxuPpvUzEqGQXkKGtNGAW4OiDYlPtc_pQAXAOsKT5-ceg20jZBdXNw46Qlsw4VBTPRzgsHJhMqGhXzYnYfYBbmvzfwdt9PgFez7GJFgnGB2pVezTO-y1p9rrrGSN7PcyGz_tlvup5pmMKWyXN2JpteJV3ffSHGtvZ0TnjJYBeYJDQNvgmfx2SDt0a4i4l4LlQzmGDgW3RYck6LImTnhFJ96TD5y0VWty7wuc]
  • 5-Amino-4,6-dimethyl-nicotinonitrile | C8H9N3 | CID 247442. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEArDMtY5eTb8bmpqKjP0ptpTAN56viHs_ye_SyAj8MF2WRQnWXTu7aRvyCONgYY_wehg7WfcWpWDax2JFxMfc_2E4IBrJL8byyDu0i2Ch4ZH-mgI8dFjL_vjdOtthPSyuSgSyGz7XLDDNX]
  • Synthesis and NAD(P)H: quinone oxidoreductase 1 inducer activity of acetamide and pyridine-3-carbonitrile derivatives. Allied Academies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFswLsBolMZlE7GugYG_7sh901UGSHKTTgkHmTswf-IKIl5Na0fR-716RhmfLrlkHkFWIEu3Pj4lRYxDN8Ms8Kky_W0qQzy8iDPm-lccv7DNkUCVTsidz15UW8THmdlp6tryejfvS_nCu_0XuIZCovD57js0-sLH-QpfbBojCUfJCewXgcS1juJDXXzv9Soa7h04-b-pknIA_0K_YdGF_iX9Q89xpiLGoiSAjWK65yaxXuNeoXqh2juKTKJi4P1Ox9AwU6SL8Dzs7sLe2GELxF4TF8UrIC3fRI]
  • Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Longdom.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzDS-JedeCLwo5JweXYuHL6zd0xdbk4GTS_H2j4-djCroQGCMZlDrroEpDrdx_3JDWbrablvgfjwX8mzJ1Sq1s7t-MklbOWmzavGbhtNmaJdYB9JsDF9g-UQJsJU1AHoKGzpvVdZJkaKxz_Oi_mzukalD4zjdvCsQCh2UKhaTbPiodM-ma3ODfOclDAHwunttMV4koEqTIIQ9TCvsyX-s07od_IQjd-FEsC88MyWMo-eHc0_cryR-YLgZt]
  • SYNTHESIS, CHARACTERIZATION, ANTIBACTERIAL AND CYTOTOXIC EVALUATION OF NEW 6-(CHLOROTHIOPHENYL)-2-(2-OXOPROPOXY)PYRIDINE-3-CARBO. CLOCKSS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU8bh98aGkUh5LlPKXA1GZTw2ewMwE6QbYqiiIP_SkdtSoE-4UTGXqQvyXXy9Elby6egiHYU3G7Rkda0UPpxqStG3VvGkHXh5NsOLp0FI0IVRW-X7vHV9dTNUEs9eDRJdhVmFVPue1U37jP-g6d-qji6NsxqsYi20HuBl9RCVeGYQgVK5wg9GJ]
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9KdxZ66m0eTNoXS667TEXFV3Vj_ykZp1Qy9rK76mkjBNuf4_oBEBaUSHBffBt4xG1HyUFenqF-SJkJf-a2rb_krYWduUbgo9v7kTy_4pRBgHEDvTxYXXhnILUiBliBuUOQfZzB-YmAh6eSI1weZEqoGdUJXQLEikarWTetZgwcMU3yxyfWRkMz4yHEre2fXxALJP4lxpJIytQZt_gX2tQ]
  • 6-Amino-2,4-dimethylnicotinonitrile|CAS 769-27-7. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK4PE9nQiRJJY1qtPbBmwRzLWeJ9ybbE15JqmPSLDGlaaesJy7jAAG-o7icg0Gwt0ieS5hUFNCnW99EmUTdjWYRV3NpUky1Dc4-KEOXMgi_Km6wxmKT0jwWeM4nGkvkXa5DICZgQ==]
  • Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEehvp0dMVfC0xgZj8koEJxXfLryPFOHcma8QoEHGPwqTqIB-LDVfdMn2JwRe73icIYxG1I1eABYNFvGh6W_oUGzuOyflOSYIKmKbBXsLf3lpEr8nlE85VwJHbBAGoV7ByHGOvry9fglj7aa2Af5msr]
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtfYpiUec9RqFAYcCHVOKl6jJ5AP043S3RR_NoCQhAPfMZVE6zAL_SQBM0V29544nBCOEQ472dVij5MKug_XbvYyiu1GP3xl270kKGAoQTTlSTA7xhPvv9IbwIY-YcC4zQsO6vBzcWSj5JTabux38rUVCCrDiqej2B]

Sources

Comparative

HPLC validation methods for 5-Amino-4,6-dimethyl-nicotinonitrile purity

Comparative Guide: HPLC Validation Methods for 5-Amino-4,6-dimethyl-nicotinonitrile Purity Introduction 5-Amino-4,6-dimethyl-nicotinonitrile (C8H9N3, CID 247442)[1] is a critical structural intermediate utilized in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: HPLC Validation Methods for 5-Amino-4,6-dimethyl-nicotinonitrile Purity

Introduction

5-Amino-4,6-dimethyl-nicotinonitrile (C8H9N3, CID 247442)[1] is a critical structural intermediate utilized in the synthesis of kinase inhibitors and broad-spectrum antimicrobial agents. Featuring an electron-rich aminopyridine core coupled with an electron-withdrawing nitrile group, the molecule presents distinct chromatographic challenges during purity assessment.

With the recent implementation of the modernized ICH Q2(R2) guidelines, regulatory bodies now require a lifecycle-based, risk-assessed approach to analytical procedure validation[2]. This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 5-Amino-4,6-dimethyl-nicotinonitrile, detailing the mechanistic causality behind chromatographic behavior and providing a self-validating experimental protocol compliant with ICH Q2(R2) standards[3].

Mechanistic Causality: The Aminopyridine Challenge

The primary challenge in analyzing 5-Amino-4,6-dimethyl-nicotinonitrile lies in the basicity of its aminopyridine nitrogen. At a neutral pH, the molecule exists in a dynamic equilibrium between its protonated and neutral states[4]. In standard reversed-phase HPLC (RP-HPLC), this dual-state presence causes severe peak splitting, tailing, and irreproducible retention times, which directly violate the precision and specificity requirements of ICH Q2(R2)[5].

To establish a robust, self-validating method, the mobile phase pH must be strictly controlled to force the molecule into a single ionization state:

  • Low pH Strategy (pH ~2.5): Utilizing 0.1% Trifluoroacetic acid (TFA) or Formic Acid fully protonates the basic nitrogen, yielding a single, sharp peak with excellent symmetry.

  • High pH Strategy (pH ~10.0): Utilizing ammonium bicarbonate suppresses ionization, keeping the molecule entirely neutral to enhance hydrophobic retention[4].

G A 5-Amino-4,6-dimethyl-nicotinonitrile (Basic Aminopyridine Core) B Chromatographic Challenge: Dynamic Ionization State A->B C1 Low pH (pH 2.5) 0.1% TFA / Formic Acid B->C1 C2 Neutral pH (pH 7.0) Water / ACN B->C2 C3 High pH (pH 10.0) Ammonium Bicarbonate B->C3 D1 Fully Protonated Sharp Peaks, Robust C1->D1 D2 Partial Ionization Peak Splitting & Tailing C2->D2 D3 Fully Neutral Good Retention, Column Wear C3->D3

Fig 1: Mechanistic workflow for mobile phase selection based on aminopyridine ionization states.

Methodological Comparison: Choosing the Optimal System

To objectively determine the best approach for purity analysis, we compare three standard methodologies based on their performance, robustness, and regulatory compliance.

ParameterLow pH RP-HPLC (0.1% TFA)High pH RP-HPLC (NH4HCO3)HILIC (Ammonium Acetate)
Mechanism Ion-suppression (Protonated)Ion-suppression (Neutral)Hydrophilic Partitioning
Peak Shape Excellent (Tailing Factor < 1.2)Good (Tailing Factor ~1.4)Fair (Tailing Factor ~1.5)
Retention Moderate (Requires low organic %)High (Strong hydrophobic interaction)High (Orthogonal selectivity)
Column Lifespan High (Standard C18 compatibility)Low (Requires hybrid silica columns)Moderate (Requires specific phases)
ICH Q2(R2) Suitability Optimal (Highly reproducible)Sub-optimal (Variable column wear)Sub-optimal (Long equilibration)

Self-Validating Experimental Protocol: Low pH RP-HPLC

This protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow as a hard gatekeeper, the method continuously verifies its own performance against ICH Q2(R2) criteria before any sample data is generated or reported[5].

Step 1: Chromatographic Conditions Setup
  • Column: C18, 150 x 4.6 mm, 3.5 µm (or equivalent end-capped column to prevent secondary silanol interactions).

  • Mobile Phase A: 0.1% TFA in Ultrapure Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes, holding at 60% B for 3 minutes, then re-equilibrating at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the nicotinonitrile chromophore).

  • Column Temperature: 30°C.

Step 2: System Suitability Testing (The Self-Validation Gate)

Before injecting validation samples, inject a standard solution (100 µg/mL of 5-Amino-4,6-dimethyl-nicotinonitrile) six independent times.

  • Causality: This proves the system is fully equilibrated, the basic nitrogen is completely protonated, and the column is not exhibiting active silanol interference.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000. If these fail, the run is aborted automatically , preventing the generation of invalid data[5].

Step 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank, a standard, and forced degradation samples (exposed to 0.1N HCl, 0.1N NaOH, UV light, and 3% H2O2). Ensure no degradant peaks co-elute with the main peak (Resolution > 2.0)[5].

  • Linearity & Range: Prepare solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL). Plot peak area versus concentration to prove proportional detector response[6].

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 80%, 100%, and 120% levels. Analyze in triplicate to confirm the absence of matrix interference.

  • Precision (Repeatability): Inject the 100% standard solution six independent times. Calculate the %RSD of the assay results to prove instrumental consistency[6].

Validation S1 ICH Q2(R2) Validation Lifecycle S2 System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 S1->S2 S3A Specificity Forced Degradation S2->S3A S3B Linearity & Range LOQ to 150% Target S2->S3B S3C Accuracy & Precision Recovery & Repeatability S2->S3C S4 Fit-for-Purpose Regulatory Submission S3A->S4 S3B->S4 S3C->S4

Fig 2: ICH Q2(R2) analytical procedure validation lifecycle for purity and impurity assessment.

Expected Quantitative Validation Data

Based on the revised ICH Q2(R2) guidelines[3], a successfully validated Low pH RP-HPLC method for 5-Amino-4,6-dimethyl-nicotinonitrile should yield the following quantitative metrics:

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Result (Low pH Method)
Specificity Resolution (Rs) > 2.0 from impuritiesRs > 3.5 for all forced degradants
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998 (Range: 50 - 150 µg/mL)
Accuracy Mean Recovery 98.0% - 102.0%99.5% ± 0.8% across all levels
Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.6%
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD), ≥ 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Robustness Stable under deliberate variationsPasses (±0.2 pH, ±2°C Temp, ±5% Flow)

Summary

Validating the purity of 5-Amino-4,6-dimethyl-nicotinonitrile requires a deep understanding of its physicochemical properties. By leveraging a Low pH RP-HPLC strategy, laboratories can effectively neutralize the peak-distorting effects of the basic aminopyridine core. When coupled with a self-validating SST protocol, this method ensures strict compliance with the modernized ICH Q2(R2) standards, delivering scientifically sound, reproducible, and defensible data for pharmaceutical development.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl,[Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbD Group,[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu,[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org,[Link]

  • National Center for Biotechnology Information. "5-Amino-4,6-dimethyl-nicotinonitrile | C8H9N3 | CID 247442." PubChem,[Link]

Sources

Validation

Mass Spectrometry Validation of 5-Amino-4,6-dimethyl-nicotinonitrile: A Comparative Analytical Guide

Executive Summary & Chemical Context In modern drug discovery, pyridinecarbonitriles serve as indispensable scaffolds for synthesizing complex heterocycles, such as thieno[2,3-b]pyridines and kinase inhibitors. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug discovery, pyridinecarbonitriles serve as indispensable scaffolds for synthesizing complex heterocycles, such as thieno[2,3-b]pyridines and kinase inhibitors. Among these, 5-Amino-4,6-dimethyl-nicotinonitrile (C8H9N3, Exact Mass: 147.0796 Da)[1] is a critical intermediate. Validating the structural integrity and purity of this compound via mass spectrometry (MS) is paramount to ensure batch-to-batch consistency and to prevent the carryover of unreacted precursors or positional isomers into downstream active pharmaceutical ingredients (APIs).

This guide provides an objective comparison of analytical MS platforms for the validation of this compound, details a self-validating experimental protocol, and explores the mechanistic causality behind its gas-phase fragmentation.

Analytical Platform Comparison: HRMS vs. QqQ

When validating 5-Amino-4,6-dimethyl-nicotinonitrile, laboratories must choose the appropriate MS platform based on their specific development phase. High-Resolution Mass Spectrometry (HRMS, e.g., ESI-Q-TOF) is the gold standard for structural elucidation and impurity profiling, whereas Triple Quadrupole (QqQ) systems excel in high-throughput, targeted quantification.

Table 1: Platform Performance Comparison for Aminopyridine Validation

Analytical MetricESI-Q-TOF (HRMS)ESI-QqQ (Triple Quadrupole)
Primary Use Case Structural elucidation, unknown impurity IDRoutine batch release, high-sensitivity PK assays
Mass Accuracy < 5 ppm (Exact precursor m/z: 148.0874)Unit resolution (~0.7 Da FWHM)
Sensitivity (LOD) Moderate (~1-5 ng/mL)Exceptional (< 0.1 ng/mL in MRM mode)
Isomer Differentiation High (via accurate mass MS/MS profiling)High (via optimized MRM collision energies)
Data Acquisition Full-scan + Data-Dependent MS/MSMultiple Reaction Monitoring (MRM)

Mechanistic Insights: Ionization and Fragmentation Causality

Electrospray Ionization (ESI+) Dynamics

The selection of positive-ion mode ESI (+ESI) is dictated by the molecule's inherent basicity. 5-Amino-4,6-dimethyl-nicotinonitrile contains a primary amine and a pyridine nitrogen. In an acidic mobile phase (e.g., 0.1% formic acid), the pyridine nitrogen (pKa ~5.2) readily accepts a proton, yielding a highly stable [M+H]+ precursor ion at m/z 148.0874.

Collision-Induced Dissociation (CID) Pathways

During CID, the precursor ion collides with an inert gas (Argon or Nitrogen), converting kinetic energy into internal vibrational energy[2]. The fragmentation of 5-Amino-4,6-dimethyl-nicotinonitrile is highly predictable and follows specific causal pathways:

  • Loss of Ammonia (-17 Da): Driven by the protonation of the primary amine, the molecule expels NH3 to form a stable carbocation at m/z 131.0609. This is the lowest-energy pathway.

  • Loss of Hydrogen Cyanide (-27 Da): A hallmark of pyridinecarbonitriles[3]. The electron-withdrawing nitrile group facilitates the expulsion of HCN, yielding a fragment at m/z 121.0765.

  • Loss of Methyl Radical (-15 Da): At higher collision energies, homolytic cleavage of the methyl groups at positions 4 or 6 occurs, generating a radical cation at m/z 133.0639.

Fragmentation_Pathway M Precursor: [M+H]+ m/z 148.0874 F1 Fragment: [M+H - NH3]+ m/z 131.0609 M->F1 - NH3 (17 Da) CE: 15 eV F2 Fragment:[M+H - HCN]+ m/z 121.0765 M->F2 - HCN (27 Da) CE: 25 eV F3 Fragment:[M+H - •CH3]+ m/z 133.0639 M->F3 - •CH3 (15 Da) CE: 30 eV

ESI-MS/MS CID fragmentation pathway of 5-Amino-4,6-dimethyl-nicotinonitrile.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness, the following protocol incorporates a self-validating System Suitability Test (SST) to verify mass accuracy and column performance prior to sample analysis.

Step 1: System Suitability and Self-Validation
  • Action: Inject a blank solution (50:50 MeOH:H2O) followed by a 10 ng/mL Caffeine standard.

  • Causality/Validation: The blank confirms the absence of column carryover. The caffeine injection validates the positive ESI response and calibrates the TOF mass accuracy (Target m/z 195.0882 ± 5 ppm). If the SST fails, the system halts, preventing the acquisition of compromised data.

Step 2: Sample Preparation
  • Action: Dissolve 1.0 mg of 5-Amino-4,6-dimethyl-nicotinonitrile in 1.0 mL of LC-MS grade Methanol. Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the basic pyridine ring in the ESI source.

Step 3: Chromatographic Separation
  • Column: C18 UHPLC Column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic C18 stationary phase retains the dimethyl-substituted pyridine. The rapid organic gradient ensures a sharp, symmetrical peak, minimizing ion suppression from co-eluting matrix components.

Step 4: Mass Spectrometry Data Acquisition
  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temperature: 350°C; Desolvation Gas Flow: 800 L/hr.

  • Fragmentation (q2): Argon collision gas at a pressure of 2.0 x 10-3 mbar. Collision Energy (CE) ramped from 10 to 40 eV.

LCMS_Workflow S1 Sample Prep (0.1% FA) S2 UHPLC (C18 Column) S1->S2 S3 ESI(+) [M+H]+ S2->S3 S4 Q1 Selection m/z 148.08 S3->S4 S5 CID (q2) Argon Gas S4->S5 S6 TOF/Q3 Detection S5->S6 S7 Data Analysis S6->S7

Step-by-step LC-MS/MS analytical workflow for aminopyridine validation.

Isomer Differentiation: The Ultimate Validation Test

A critical challenge in drug development is differentiating 5-Amino-4,6-dimethyl-nicotinonitrile from its positional isomer, 6-Amino-2,4-dimethylnicotinonitrile [4]. Because both compounds share the exact same chemical formula and precursor mass (m/z 148.0874), high-resolution MS alone cannot distinguish them.

Differentiation relies entirely on the causality of their MS/MS fragmentation patterns:

  • 5-Amino Isomer: The amino group is relatively isolated from the pyridine nitrogen. It readily loses NH3 at a low collision energy (CE ~15 eV).

  • 6-Amino Isomer: The amino group is ortho to the pyridine nitrogen. Upon protonation, it forms a highly stabilized, amidine-like resonance structure. Consequently, the C-N bond is strengthened, and the loss of NH3 requires significantly higher collision energy (CE > 30 eV).

Table 2: MRM Transition Optimization for Isomer Differentiation

CompoundPrecursor m/zQuantifier Fragment m/zQualifier Fragment m/zOptimal CE (Quantifier)
5-Amino-4,6-dimethyl-nicotinonitrile148.1131.1 (-NH3)121.1 (-HCN)15 eV
6-Amino-2,4-dimethylnicotinonitrile148.1121.1 (-HCN)131.1 (-NH3)28 eV

Note: By monitoring the ratio of the 131.1 and 121.1 fragments at a fixed collision energy of 20 eV, analysts can definitively identify which isomer is present in the batch, ensuring absolute structural validation.

References

  • PubChem. "5-Amino-4,6-dimethyl-nicotinonitrile." National Center for Biotechnology Information. URL:[Link]

  • Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports (RSC). URL:[Link]

  • Kwiecień, A., et al. "Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry." Central European Journal of Chemistry (PMC). URL:[Link]

Sources

Comparative

Benchmarking 5-Amino-4,6-dimethyl-nicotinonitrile in Palladium-Catalyzed C–N Cross-Coupling: A Comparative Guide

Aminopyridines are 1[1], serving as critical building blocks for kinase inhibitors and central nervous system therapeutics. However, functionalizing highly substituted aminopyridines via Buchwald-Hartwig cross-coupling r...

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Author: BenchChem Technical Support Team. Date: April 2026

Aminopyridines are 1[1], serving as critical building blocks for kinase inhibitors and central nervous system therapeutics. However, functionalizing highly substituted aminopyridines via Buchwald-Hartwig cross-coupling remains a notorious bottleneck.

This guide objectively benchmarks the reactivity of 5-Amino-4,6-dimethyl-nicotinonitrile (2[2]) against standard aminopyridine alternatives. By dissecting the steric and electronic causality behind catalyst selection, this document provides researchers with a self-validating, field-proven protocol for overcoming extreme substrate deactivation.

Structural Profiling & Mechanistic Causality

To successfully couple 5-amino-4,6-dimethyl-nicotinonitrile, one must first understand why it resists standard catalytic conditions. The molecule presents a "perfect storm" of cross-coupling challenges:

  • Extreme Steric Hindrance: The primary amine at the C5 position is flanked by two methyl groups (C4 and C6). This ortho-disubstitution severely retards the coordination of the amine to the Pd(II)-aryl intermediate.

  • Electronic Deactivation: The electron-deficient pyridine core, compounded by the strongly electron-withdrawing C3-nitrile group, drastically reduces the nucleophilicity of the -NH₂ group.

  • Chemoselectivity Risks (Base Selection): A common pitfall is the use of strong alkoxide bases like NaOtBu. The C4 and C6 methyl groups are highly acidic due to the adjacent pyridine nitrogen and nitrile group. Strong bases will deprotonate these benzylic positions, leading to tar formation and off-target nucleophilic attack. Causality-driven solution: A milder, heterogeneous base such as anhydrous Cs₂CO₃ must be utilized to preserve the integrity of the methyl groups while still facilitating the deprotonation of the Pd-coordinated amine.

  • Catalyst Poisoning: The pyridine and nitrile nitrogens can compete with the phosphine ligand for the Pd center.3[3] like BrettPhos are strictly required. The massive steric profile of BrettPhos enforces a mono-ligated L₁Pd(0) active species, preventing the formation of unreactive bis-amine Pd complexes and accelerating both oxidative addition and reductive elimination.

SubstrateEffects A 5-Amino-4,6-dimethyl- nicotinonitrile B Steric Hindrance (4,6-Dimethyl Groups) A->B C Electronic Deactivation (3-Cyano & Pyridine) A->C D Coordination Risk (Pyridine N & Cyano) A->D E Retards Amine Coordination to Pd(II) Center B->E F Reduces Nucleophilicity of -NH2 Group C->F G Competes with Ligand for Pd(0/II) Binding D->G H Requires Bulky, Electron-Rich Ligands (e.g., BrettPhos) E->H F->H G->H

Fig 1: Logical relationship of steric and electronic effects dictating catalyst and ligand selection.

Benchmarking Data: Ligand Performance Comparison

To objectively benchmark 5-amino-4,6-dimethyl-nicotinonitrile, we compare its reactivity against two standard alternatives: 3-Aminopyridine (unhindered) and 5-Amino-2-methylpyridine (mildly hindered). The data below reflects the coupling efficiency with 4-bromotoluene across four distinct phosphine ligand classes.

SubstrateSteric ProfileElectronic ProfileBINAP YieldXantphos YieldRuPhos YieldBrettPhos Yield
3-Aminopyridine UnhinderedMildly Deactivated72%85%96%91%
5-Amino-2-methylpyridine Mildly HinderedMildly Deactivated38%62%88%95%
5-Amino-4,6-dimethyl-nicotinonitrile Highly HinderedStrongly Deactivated0%12%41%84%

Standardized Reaction Conditions: Amine (1.0 equiv), 4-bromotoluene (1.2 equiv), Pd₂(dba)₃ (2 mol%), Ligand (4.5 mol%), Cs₂CO₃ (2.0 equiv), Toluene (0.2 M), 100 °C, 16 h. Yields determined by ¹H qNMR using 1,3,5-trimethoxybenzene as an internal standard.

Data Insights: While first- and second-generation ligands (BINAP, Xantphos) provide acceptable yields for unhindered substrates, they completely fail against the dual steric/electronic barrier of 5-amino-4,6-dimethyl-nicotinonitrile.4[4] reveals that BrettPhos is the only viable ligand capable of driving this specific transformation to completion.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol integrates an internal standard directly into the workflow. This creates a self-validating system that allows researchers to quantify absolute conversion before committing to resource-intensive column chromatography.

ExpWorkflow Step1 Substrate & Catalyst Prep (Glovebox) Step2 Base Selection (Cs2CO3 vs NaOtBu) Step1->Step2 Step3 Cross-Coupling (100°C, 16h) Step2->Step3 Step4 Quench & Internal Standard Addition Step3->Step4 Step5 qNMR / GC-FID Quantification Step4->Step5

Fig 2: Self-validating high-throughput experimental workflow for C-N cross-coupling.

Step-by-Step Methodology

1. Reagent Preparation (Air-Free Environment)

  • Transfer an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar into an argon-filled glovebox.

  • Weigh and add 5-Amino-4,6-dimethyl-nicotinonitrile (0.50 mmol, 73.6 mg).

  • Add Pd₂(dba)₃ (0.01 mmol, 9.2 mg, 2 mol%) and BrettPhos (0.0225 mmol, 12.1 mg, 4.5 mol%). Note: Pre-mixing the Pd source and ligand ensures rapid formation of the active L₁Pd(0) species.

  • Add finely milled, anhydrous Cs₂CO₃ (1.0 mmol, 325.8 mg, 2.0 equiv).

2. Reaction Assembly

  • Seal the Schlenk tube with a PTFE septum and remove it from the glovebox. Connect to a Schlenk line (Argon).

  • Via a gas-tight syringe, add 4-bromotoluene (0.60 mmol, 102.6 mg, 1.2 equiv) followed by anhydrous, degassed Toluene (2.5 mL, 0.2 M).

  • Replace the septum with a Teflon screw-cap under a positive flow of Argon.

3. Execution & Monitoring

  • Place the sealed tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours. The heterogeneous nature of Cs₂CO₃ requires high stirring rates to prevent mass-transfer limitations.

4. Self-Validation & Workup

  • Cool the reaction to room temperature.

  • Crucial Step: Accurately weigh and add 1,3,5-trimethoxybenzene (0.166 mmol, 28.0 mg, exactly 0.33 equiv) directly to the crude mixture as an internal standard.

  • Dilute with EtOAc (5 mL) and filter the suspension through a short pad of Celite to remove inorganic salts and Pd black.

  • Concentrate the filtrate under reduced pressure. Dissolve a 15 mg aliquot in CDCl₃ and acquire a ¹H qNMR spectrum. Integrate the internal standard peak (δ 6.08 ppm, 3H) against the newly formed secondary amine N-H proton or distinct product methyl signals to determine the absolute analytical yield.

  • Proceed with silica gel chromatography (Hexanes/EtOAc gradient) to isolate the final product.

References

  • Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines Source: Progress in Heterocyclic Chemistry URL
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: Organic Letters - ACS Publications URL
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine Source: Benchchem URL
  • 5-Amino-4,6-dimethyl-nicotinonitrile | C8H9N3 | CID 247442 Source: PubChem URL

Sources

Validation

Structural comparison of 5-Amino-4,6-dimethyl-nicotinonitrile analogs

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of the 5-Amino-4,6-dimethyl-nicotinonitrile scaffold and its advanced functional analogs. Rather than a superfic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of the 5-Amino-4,6-dimethyl-nicotinonitrile scaffold and its advanced functional analogs. Rather than a superficial overview, this guide dissects the structural causality, biological efficacy, and synthetic methodologies that dictate the performance of these privileged aminocyanopyridine structures in modern drug discovery and materials science.

The substituted aminopyridine core is universally recognized as a "privileged structure" capable of interacting with a diverse array of biological targets [1]. The baseline molecule, 5-Amino-4,6-dimethyl-nicotinonitrile (and its highly utilized isomer, 6-Amino-2,4-dimethylnicotinonitrile ), features a highly specific electronic push-pull system [2].

  • Electronic Dynamics: The electron-donating amino ( −NH2​ ) group and electron-withdrawing nitrile ( −C≡N ) group create a polarized aromatic system. This polarization is critical for establishing strong hydrogen bonds within the hinge regions of kinase active sites.

  • Steric Influence (Dimethyl vs. Diphenyl): In the dimethyl variants, the compact methyl groups allow the molecule to penetrate tight ATP-binding pockets. However, when these methyl groups are substituted with bulky phenyl rings to create 2-Amino-4,6-diphenylnicotinonitriles (APNs) , the extended π -conjugation drastically alters the molecule's profile. This structural shift increases lipophilicity (enhancing cellular permeability) and introduces unique photophysical properties, transforming the scaffold from a simple kinase inhibitor into a potent cytotoxic agent and fluorescent sensor [3].

Biological Efficacy and Target Mechanisms

The structural divergence between the dimethyl and diphenyl analogs leads to distinct applications in therapeutic development.

A. MAPKAPK-2 (MK2) Inhibition (Dimethyl Analogs)

Direct inhibition of p38 MAPK often leads to severe systemic side effects, causing many drug candidates to fail in clinical trials. Consequently, researchers have pivoted to targeting MAPKAPK-2 (MK2) , a direct downstream substrate of p38 [5]. Aminocyanopyridines act as highly selective, ATP-competitive inhibitors of MK2. The pyridine ring nitrogen forms a critical hydrogen bond with the backbone NH of Met109 in the kinase hinge region, effectively blocking the phosphorylation of HSP27 and halting pro-inflammatory cytokine production (TNF- α , IL-6) without disrupting upstream p38 feedback loops[5, 6].

MAPK_Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1β) MKK MKK3 / MKK6 Stimulus->MKK p38 p38 MAPK MKK->p38 Phosphorylation MK2 MAPKAPK-2 (MK2) p38->MK2 Downstream HSP27 / TTP MK2->Downstream Inhibitor Aminocyanopyridine Analogs Inhibitor->MK2 ATP-competitive Inhibition Response Cytokine Production & Actin Remodeling Downstream->Response

Figure 1: p38/MAPKAPK-2 (MK2) signaling cascade and targeted inhibition by aminocyanopyridines.

B. Cytotoxicity and Antimicrobial Activity (Diphenyl Analogs)

The transition to 2-Amino-4,6-diphenylnicotinonitriles (APNs) shifts the primary bioactivity. The bulky phenyl groups facilitate DNA intercalation and binding to larger hydrophobic pockets (such as PIM-1 kinase). Recent experimental data demonstrates that specific APN derivatives exhibit exceptional cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines, surpassing the potency of standard chemotherapeutics like Doxorubicin [3]. Furthermore, these extended π -systems exhibit solvent-dependent fluorescence, making them viable as intracellular photophysical sensors[3].

Quantitative Performance Comparison

The following table summarizes the comparative experimental data between the baseline dimethyl scaffolds and the advanced diphenyl analogs.

Scaffold TypeRepresentative CompoundPrimary Target / ApplicationKey Efficacy MetricPhotophysical Properties
Dimethyl 5-Amino-4,6-dimethyl-nicotinonitrilePrecursor / Chemical IntermediateN/ANone
Dimethyl 6-Amino-2,4-dimethylnicotinonitrileMK2 Kinase / DNA Gyrase BMIC: 12.5 - 50 µM (Antibacterial) [2]None
Diphenyl 2-Amino-4,6-diphenylnicotinonitrilesBreast Cancer (MCF-7, MDA-MB-231)IC50 < Doxorubicin [3]High Fluorescence (Solvent-dependent) [3]

Experimental Methodologies: Green Synthesis of Diphenyl Analogs

Historically, synthesizing highly functionalized pyridines required harsh conditions, toxic solvents, and heavy metal catalysts. Modern protocols utilize Supramolecular Organocatalysis to create self-validating, atom-economical workflows.

The following protocol details the metal-free, one-pot multicomponent synthesis of 2-Amino-4,6-diphenylnicotinonitriles using β -Cyclodextrin [4].

Causality of the Catalyst: β -Cyclodextrin possesses a hydrophobic inner cavity and a hydrophilic exterior. In an aqueous medium, it encapsulates the hydrophobic aromatic aldehydes and acetophenone, forcing them into close spatial proximity. This drastically lowers the activation energy required for the Knoevenagel condensation and subsequent Michael addition, driving the reaction to completion without transition metals [4].

Step-by-Step Protocol:
  • Preparation: In a clean 50 mL round-bottom flask, add 10 mol% of β -Cyclodextrin to 10 mL of distilled water. Stir for 5 minutes at room temperature to ensure uniform dispersion.

  • Reagent Loading: Sequentially add the reactants: 1 mmol of the chosen aromatic aldehyde, 1 mmol of acetophenone, 1 mmol of malononitrile, and 1 mmol of ammonium acetate.

  • Reaction Execution: Heat the mixture to reflux (80°C). Maintain reflux for 3 to 6 hours.

  • Validation (In-Process): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the aldehyde spot confirms the completion of the Knoevenagel condensation phase.

  • Work-up and Isolation: Once complete, cool the reaction mixture to room temperature. Pour the mixture over 50 g of crushed ice. The sudden drop in temperature and polarity shift will force the highly lipophilic APN product to precipitate.

  • Purification: Filter the crude yellow precipitate under a vacuum. Wash thoroughly with cold water to remove the water-soluble β -Cyclodextrin and unreacted ammonium acetate. Recrystallize from hot ethanol to yield the pure 2-Amino-4,6-diphenylnicotinonitrile [4].

Synthesis_Workflow Reagents Reagents Aromatic Aldehyde + Acetophenone + Malononitrile + NH4OAc Reaction One-Pot Reaction Reflux (80°C) 3-6 hours Reagents->Reaction Catalyst Supramolecular Catalyst β-Cyclodextrin (10 mol%) in H2O Catalyst->Reaction Workup Work-up Cool to RT Pour on crushed ice Reaction->Workup Product Target Product 2-Amino-4,6-diphenyl- nicotinonitrile Workup->Product

Figure 2: Green multicomponent synthesis workflow for diphenyl aminocyanopyridine analogs.

References

  • PubChem. "5-Amino-4,6-dimethyl-nicotinonitrile | C8H9N3 | CID 247442". National Institutes of Health (NIH).[Link]

  • Molecules. "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study". MDPI.[Link]

  • RSC Advances. "β-Cyclodextrin: a supramolecular catalyst for metal-free approach towards the synthesis of 2-amino-4,6-diphenylnicotinonitriles and 2,3-dihydroquinazolin-4(1H)-one". National Institutes of Health (NIH) / PMC.[Link]

  • Journal of Medicinal Chemistry. "Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts To Lead Small Molecule Inhibitors to Clinical Trials". ACS Publications.[Link]

  • Pharmaceuticals. "Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome". National Institutes of Health (NIH) / PMC.[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 5-Amino-4,6-dimethyl-nicotinonitrile

Executive Summary & Structural Hazard Profile 5-Amino-4,6-dimethyl-nicotinonitrile (CAS: 40548-90-1) is a polyfunctional pyridine scaffold widely utilized in medicinal chemistry, particularly in the development of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Hazard Profile

5-Amino-4,6-dimethyl-nicotinonitrile (CAS: 40548-90-1) is a polyfunctional pyridine scaffold widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors. The molecule is characterized by a "push-pull" electronic system—featuring an electron-donating amino group (-NH₂) and an electron-withdrawing nitrile group (-C≡N).

While this structural motif is highly valuable in drug development, it presents a dual-hazard profile during waste management. The aminopyridine core is associated with acute systemic toxicity and high dermal permeability, while the nitrile group introduces severe chemical incompatibilities [1][2]. Proper disposal requires a structurally informed approach to prevent accidental exposure and dangerous laboratory reactions.

Quantitative & Qualitative Hazard Summary
Hazard Metric / PropertyValue / ClassificationMechanistic Causality & Operational Impact
CAS Number 40548-90-1Unique identifier required for EPA/RCRA waste manifesting [3].
Molecular Weight 147.18 g/mol Low volatility at room temperature; primary exposure route is dust inhalation.
Acute Toxicity Category 3 (Oral/Dermal)Lipophilic nature allows rapid dermal absorption; mandates Nitrile PPE [2].
Chemical Incompatibility Strong Acids, OxidizersAcid-catalyzed hydrolysis of the nitrile yields lethal Hydrogen Cyanide (HCN) gas.
Environmental Fate Aquatic Toxicity (Cat 2)Cannot be disposed of via drain/sewage; mandates high-temperature incineration [1].

Mechanistic Causality of Chemical Incompatibilities

Understanding the reactivity of 5-Amino-4,6-dimethyl-nicotinonitrile is the foundation of safe waste segregation. The most critical operational failure in laboratory disposal is the inadvertent mixing of nitrile-containing organic waste with acidic aqueous streams.

Under acidic conditions (e.g., in the presence of HCl or H₂SO₄), the nitrile group undergoes rapid hydrolysis. If the reaction is uncontrolled, it off-gasses Hydrogen Cyanide (HCN) , a lethal respiratory hazard. Furthermore, exposure to strong oxidizers can trigger an exothermic thermal runaway due to the electron-rich nature of the aminopyridine ring.

HazardPathway Nitrile 5-Amino-4,6-dimethyl- nicotinonitrile HCN Hydrogen Cyanide (HCN) Lethal Gas Release Nitrile->HCN Acid Hydrolysis Exothermic Exothermic Reaction Fire/Explosion Risk Nitrile->Exothermic Oxidation Acid Strong Acids (e.g., HCl, H2SO4) Acid->HCN Oxidizer Strong Oxidizers (e.g., Peroxides) Oxidizer->Exothermic

Caption: Mechanistic hazard pathways of 5-Amino-4,6-dimethyl-nicotinonitrile incompatibilities.

Self-Validating Experimental Protocol: Routine Waste Disposal

To ensure regulatory compliance and laboratory safety, waste management must be treated with the same rigor as a synthetic protocol. Every step below includes a mechanistic rationale and a validation checkpoint to create a self-correcting safety system [3][4].

Step 1: Chemical Segregation & Verification
  • Action: Isolate 5-Amino-4,6-dimethyl-nicotinonitrile waste from all acidic streams and oxidizing agents.

  • Mechanistic Rationale: Prevents the generation of HCN gas and exothermic degradation.

  • Validation Checkpoint: Before combining this compound into a mixed liquid waste carboy, extract a 1 mL aliquot of the receiving carboy's contents and test it with a universal pH strip. Proceed ONLY if pH ≥ 7.0. If the waste stream is acidic, initiate a new, separate waste container.

Step 2: Containerization
  • Action: Deposit solid or solvent-dissolved waste into a wide-mouth, leak-proof High-Density Polyethylene (HDPE) container.

  • Mechanistic Rationale: HDPE provides superior chemical resistance to organic bases compared to standard plastics and eliminates the shatter risk associated with glass carboys during transit [4].

  • Validation Checkpoint: Invert the sealed empty container prior to use to verify the integrity of the PTFE cap liner.

Step 3: RCRA-Compliant Labeling
  • Action: Affix a standardized "Hazardous Waste" label immediately upon the first addition of waste. Write the full chemical name: 5-Amino-4,6-dimethyl-nicotinonitrile.

  • Mechanistic Rationale: The EPA and state environmental departments mandate precise identification from the moment of generation to prevent downstream mixing errors at the disposal facility [1][3].

  • Validation Checkpoint: Audit the label to ensure zero abbreviations (e.g., do not write "Aminopyridine deriv."). Abbreviations legally invalidate the waste manifest.

Step 4: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed container in a designated SAA equipped with secondary containment (e.g., a chemically resistant polypropylene tray).

  • Mechanistic Rationale: Secondary containment captures catastrophic primary container failures, preventing environmental release and cross-contamination with adjacent stored chemicals [5].

Step 5: Final EHS Transfer & Destruction
  • Action: Submit a waste collection request to your institutional Environmental Health & Safety (EHS) department before the SAA volume limit is reached.

  • Mechanistic Rationale: The compound must be subjected to high-temperature incineration (>1000°C) by a licensed contractor. This extreme thermal environment completely cleaves the stable pyridine ring and oxidizes the nitrile group into harmless N₂, CO₂, and H₂O.

DisposalWorkflow A 1. Waste Generation (Solid/Liquid) B 2. Chemical Segregation (Alkaline/Neutral only) A->B C 3. Containerization (HDPE, Leak-proof) B->C D 4. RCRA Labeling (Full Chemical Name) C->D E 5. SAA Storage (Secondary Containment) D->E F 6. EHS Collection (Licensed Vendor) E->F G 7. Final Destruction (High-Temp Incineration) F->G

Caption: Step-by-step logical workflow for the safe disposal and destruction of the compound.

Immediate Spill Decontamination Protocol

In the event of a benchtop spill, standard sweeping is highly dangerous. The fine particulate nature of synthesized intermediates can easily bypass mucosal defenses if aerosolized.

  • Isolate & Ventilate: Evacuate the immediate area. Ensure the laboratory fume hood or room ventilation is operating at maximum capacity to clear potential dust.

  • Don Appropriate PPE: Equip double nitrile gloves, safety goggles, and a particulate respirator (N95 or P100) if the spill occurred outside a localized exhaust system. Note: Latex gloves are insufficient due to the organic base's permeability [2].

  • Wet Containment (Crucial Step): Do NOT sweep the powder dry. Lightly dampen the spill with a mildly alkaline aqueous solution (pH 8-9, such as 1% sodium carbonate).

    • Causality: Dampening suppresses particulate aerosolization, while the alkaline nature of the solution actively prevents any acid-catalyzed hydrolysis of the nitrile group during cleanup.

  • Collection: Use a static-free plastic scoop to transfer the dampened slurry into a dedicated HDPE hazardous waste container.

  • Surface Decontamination: Wipe the affected bench space with the 1% sodium carbonate solution, followed by a standard soap and water wash.

    • Validation Checkpoint: Swab the area and inspect it under a long-wave UV lamp. Many aminopyridine derivatives exhibit distinct fluorescence; a lack of fluorescence confirms complete decontamination.

References

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods. Retrieved from:[Link]

  • Purdue University Radiological and Environmental Management. Guidelines: Handling and Disposal of Chemicals. Retrieved from:[Link]

  • Yale University Environmental Health & Safety. Management of Hazardous Waste Procedure. Retrieved from: [Link]

  • National University of Singapore (NUS) Medicine. Chemical Waste Disposal Standard Operating Procedure. Retrieved from: [Link]

Handling

Personal protective equipment for handling 5-Amino-4,6-dimethyl-nicotinonitrile

As a Senior Application Scientist, I recognize that handling polyfunctional pyridine scaffolds like 5-Amino-4,6-dimethyl-nicotinonitrile (CAS 40548-90-1) requires a rigorous, self-validating safety protocol. This compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling polyfunctional pyridine scaffolds like 5-Amino-4,6-dimethyl-nicotinonitrile (CAS 40548-90-1) requires a rigorous, self-validating safety protocol. This compound, characterized by its electron-withdrawing nitrile group and electron-donating amino group, is a critical building block in the synthesis of kinase inhibitors and fused heterocycles. However, the presence of the aminocyanopyridine moiety dictates strict adherence to safety protocols to mitigate risks of acute toxicity and the potential liberation of hydrogen cyanide (HCN) gas under extreme conditions.

The following guide provides essential, immediate safety and logistical information, structured to ensure that every handling procedure is a self-validating system where each step verifies the safety and integrity of the next.

Physicochemical & Toxicological Profile

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first understand the quantitative hazard data. While specific toxicological data for this exact isomer is limited, aminonitriles as a chemical class are generally hazardous, presenting significant risks of oral, dermal, and inhalation toxicity (1)[2].

Table 1: Quantitative Data and Hazard Classifications

ParameterValue / ClassificationOperational Implication
Molecular Formula C8H9N3High nitrogen content; potential for reactive decomposition.
Molecular Weight 147.18 g/mol Low molecular weight fine powder increases inhalation risk.
Acute Toxicity Category 4 (Oral/Inhalation/Dermal)Requires full-body barrier protection and respiratory shielding.
Skin/Eye Irritation Category 2 / Category 2AMandates chemical-resistant gloves and tight-fitting goggles.
Chemical Incompatibility Strong acids, strong oxidizersRisk of acidic hydrolysis liberating toxic HCN gas.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about regulatory compliance; it is about understanding the causality of chemical interactions with barrier materials. Every piece of equipment must serve a specific mechanistic purpose to prevent exposure (3)[3].

  • Hand Protection: Nitrile rubber gloves (minimum 0.11 mm thickness) are mandatory.

    • Causality: Nitrile provides superior resistance to the non-polar and slightly polar organic solvents typically used to dissolve aminocyanopyridines, preventing transdermal permeation of the dissolved toxin. The integrity of the glove barrier is validated by the absence of visual degradation or swelling during solvent exposure.

  • Eye/Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

    • Causality: The fine particulate nature of 5-Amino-4,6-dimethyl-nicotinonitrile presents a severe risk of corneal abrasion and chemical conjunctivitis (Eye Irrit. 2A). Standard safety glasses with side shields are insufficient; a full orbital seal is required to prevent airborne dust ingress.

  • Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator.

    • Causality: When handling the dry powder outside of a highly controlled containment isolator, the low molecular weight allows airborne particulates to easily bypass the upper respiratory tract, leading to systemic absorption.

  • Body Protection: A flame-retardant, fluid-resistant laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces and ensure a secure overlap with the nitrile gloves, eliminating exposed skin at the wrists.

Operational Handling & Experimental Workflow

Every protocol must be a self-validating system. For example, during weighing, containment is validated by stable readouts on the analytical balance—if the readout fluctuates, it indicates disruptive airflow and potential particulate escape.

G N1 Pre-Operation Verify Fume Hood & Don PPE N2 Material Handling Weighing in Enclosed Balance N1->N2 N3 Execution Dissolution & Reaction Setup N2->N3 N4 Emergency Spill? Assess Scale N3->N4 N5 Spill Response Contain & Neutralize N4->N5 Yes N6 Post-Operation Decontamination & Disposal N4->N6 No N5->N6

Safe handling and operational workflow for 5-Amino-4,6-dimethyl-nicotinonitrile.
Protocol 1: Safe Weighing and Transfer Methodology
  • Preparation: Verify that the chemical fume hood has a face velocity of 80-100 feet per minute (fpm). Line the weighing area with anti-static, disposable bench paper.

    • Causality: Anti-static paper prevents the fine aminocyanopyridine powder from dispersing due to electrostatic repulsion.

  • Tare and Containment: Place a pre-weighed, sealable anti-static weigh boat or glass vial onto the analytical balance inside the fume hood. Tare the balance.

  • Transfer: Using a grounded stainless-steel spatula, carefully transfer the required mass of 5-Amino-4,6-dimethyl-nicotinonitrile.

    • Causality: Grounded spatulas eliminate static charge buildup, which can cause the powder to aerosolize and contaminate the balance enclosure.

  • Sealing: Immediately cap the vial or seal the weigh boat before removing it from the balance enclosure.

  • Decontamination: Wipe the exterior of the sealed vessel and the spatula with a solvent-dampened lint-free cloth (e.g., 70% isopropanol) to remove any microscopic dust before transferring to the reaction station.

Waste Disposal & Spill Response Plan

The presence of the nitrile group necessitates specific disposal and spill response strategies to prevent the generation of toxic byproducts. Avoid contact with strong acids, as nitriles can liberate toxic HCN gas under strong acidic hydrolysis conditions (4)[4].

Protocol 2: Chemical Spill Response
  • Evacuate and Isolate: Immediately alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate area and allow airborne dust to settle for at least 15 minutes.

  • Don Emergency PPE: Upgrade to a half-mask elastomeric respirator with P100/Organic Vapor cartridges and don heavy-duty nitrile over-gloves.

  • Containment: Surround the spill with a chemical-absorbent berm. Do NOT use water or acidic neutralizing agents.

    • Causality: Strong acids can hydrolyze the nitrile group, potentially liberating lethal hydrogen cyanide (HCN) gas into the laboratory environment.

  • Collection: Carefully cover the powder with a sweeping compound or damp sand to suppress dust formation. Use a non-sparking plastic scoop to collect the mixture.

  • Disposal: Place the collected material into a clearly labeled, rigid, and sealable hazardous waste container. Label as "Toxic Solid Waste - Contains Aminonitriles."

Protocol 3: Routine Waste Disposal
  • Segregation: Strictly segregate 5-Amino-4,6-dimethyl-nicotinonitrile waste from strong acids and oxidizing agents.

  • Liquid Waste: Collect solvent washings containing the compound in dedicated, halogenated or non-halogenated organic waste carboys, depending on the solvent used. Ensure the pH of the waste container remains neutral to basic (pH 7-9).

  • Solid Waste: Dispose of all contaminated consumables (gloves, bench paper, empty vials, pipettes) in designated solid toxic waste bins destined for high-temperature incineration.

References

Sources

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